Technical Documentation Center

Pemetrexed L-Glutamic Acid Trisodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pemetrexed L-Glutamic Acid Trisodium Salt
  • CAS: 1265908-59-5

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Methodologies for Pemetrexed L-Glutamic Acid Trisodium Salt: A Technical Whitepaper

Executive Summary Pemetrexed is a foundational multitargeted antifolate utilized extensively in the oncological management of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[1]. While the administer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pemetrexed is a foundational multitargeted antifolate utilized extensively in the oncological management of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[1]. While the administered active pharmaceutical ingredient (API) is typically pemetrexed disodium[2], the drug's true pharmacological efficacy relies on complex intracellular metabolism. Pemetrexed L-Glutamic Acid Trisodium Salt represents the stabilized, isolated form of pemetrexed diglutamate—the critical first intermediate in the intracellular polyglutamation cascade.

For drug development professionals and bioanalytical scientists, understanding the physicochemical properties and analytical behavior of this specific trisodium salt is paramount. It serves both as a vital reference standard for pharmacokinetic (PK) profiling of intracellular active metabolites and as a monitored related substance/impurity in API manufacturing.

Chemical and Structural Architecture

Pemetrexed L-Glutamic Acid Trisodium Salt (CAS: 1265908-59-5) is a highly polar, multi-charged macromolecule[3]. Structurally, it consists of the core pemetrexed molecule—a pyrrolo[2,3-d]pyrimidine ring system linked to a benzoyl-L-glutamate moiety—conjugated to an additional L-glutamic acid residue via a γ -peptide linkage[4].

In its trisodium salt form, the three carboxylic acid groups (one on the alpha carbon of the first glutamate, and two on the second glutamate) are deprotonated and ionically bonded to sodium cations[3].

Table 1: Physicochemical Profile
ParameterValue
Common Name Pemetrexed L-Glutamic Acid Trisodium Salt[5]
Systematic Name L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L- γ -glutamyl-, trisodium salt[3]
CAS Registry Number 1265908-59-5[3]
FDA UNII B429MAG8AK[6]
Molecular Formula C25H25N6Na3O9[7]
Molecular Weight (Salt) 622.47 g/mol [3]
Molecular Weight (Free Acid) 556.53 g/mol (C25H28N6O9)[4]
Stereocenters 2 (Absolute configuration: L, L)[3]

Mechanistic Causality: The Biological Imperative of Polyglutamation

Why is the addition of an L-glutamic acid residue biologically critical? Pemetrexed (MW: 427.41 g/mol )[8],[9] enters the cell primarily via the reduced folate carrier and folate receptor alpha. Once intracellular, it acts as a substrate for the enzyme Folylpolyglutamate Synthetase (FPGS) .

FPGS catalyzes the ATP-dependent addition of L-glutamic acid to the γ -carboxyl group of pemetrexed, forming pemetrexed diglutamate (the free acid of our title compound)[10]. This structural modification dictates two causal outcomes:

  • Cellular Retention: The addition of polar carboxylate groups prevents the molecule from exiting the cell via efflux transporters, effectively trapping the drug inside the tumor cell.

  • Target Affinity: The polyglutamated forms exhibit a profoundly increased inhibitory affinity ( Ki​ ) for Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT) compared to the monoglutamate parent drug[8],[1].

Polyglutamation A Extracellular Pemetrexed B Intracellular Pemetrexed A->B Folate Receptor D Pemetrexed Diglutamate (L-Glutamic Acid Conjugate) B->D ATP + L-Glu C Folylpolyglutamate Synthetase (FPGS) C->B E Higher Polyglutamates (n=3-5) D->E FPGS Iteration F Target Inhibition (TS, DHFR, GARFT) D->F Moderate Affinity E->F High Affinity

Fig 1: Intracellular polyglutamation pathway converting pemetrexed to its active glutamated forms.

Analytical Workflows: Isolation and Characterization Protocol

As a Senior Application Scientist, I frequently observe laboratories failing to accurately quantify pemetrexed polyglutamates due to poor chromatographic retention and severe mass spectrometric ion suppression. The presence of three sodium ions (MW contribution: ~69 g/mol ) in the salt form is advantageous for aqueous formulation but highly detrimental to Electrospray Ionization (ESI).

To counteract this, the following self-validating HILIC-ESI-MS/MS protocol is engineered specifically for the tricarboxylate nature of this compound.

Step-by-Step Methodology

Step 1: Sample Preparation via Weak Anion Exchange (WAX) SPE

  • Action: Load the biological sample or reconstituted salt onto a WAX Solid Phase Extraction cartridge. Wash with 5% methanol to remove neutral interferences, followed by a wash to elute sodium cations. Elute the analyte using 5% ammonium hydroxide in methanol.

  • Causality: The tricarboxylate anion binds strongly to the WAX stationary phase. Washing away the Na+ ions prevents the formation of [M+Na]+ adducts in the MS source, which would otherwise split the ion current and suppress the primary [M−H]− signal.

Step 2: Chromatographic Separation (HILIC)

  • Action: Utilize an Amide-HILIC column. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Mobile Phase B: Acetonitrile.

  • System Passivation: Add 5 µM medronic acid to the mobile phase or use a completely PEEK-lined bioinert LC system.

  • Causality: Standard C18 reversed-phase columns cannot retain the highly polar tricarboxylate anion (it elutes in the void volume). HILIC provides orthogonal retention via hydrogen bonding and dipole interactions. Furthermore, the three carboxylate groups act as potent metal chelators; without medronic acid or a bioinert system, the analyte will bind to stainless steel LC tubing, resulting in severe peak tailing and signal loss.

Step 3: Mass Spectrometry (ESI- MS/MS)

  • Action: Operate the mass spectrometer in ESI negative mode. Monitor the transition of the deprotonated free acid [M−H]− at m/z 555.5 to its core pyrrolopyrimidine fragments.

  • Causality: Negative ionization is inherently more sensitive for molecules containing multiple carboxylic acid moieties.

LCMS_Workflow Step1 1. Sample Preparation Weak Anion Exchange SPE Step2 2. Chromatographic Separation HILIC Column Step1->Step2 Eliminates Na+ Suppression Step3 3. Mass Spectrometry ESI- MS/MS (MRM) Step2->Step3 Retains Polar Tricarboxylate Step4 4. Data Validation Isotope Dilution Analysis Step3->Step4 m/z 555.5 -> Core Fragments

Fig 2: Self-validating HILIC-MS/MS workflow for the quantification of pemetrexed diglutamate.

Trustworthiness: Building a Self-Validating System

To ensure absolute scientific integrity in the quantification of Pemetrexed L-Glutamic Acid Trisodium Salt, the analytical run must be self-validating.

  • Isotope Dilution: Always spike samples with a stable isotope-labeled internal standard (e.g., Pemetrexed-d5 diglutamate) prior to SPE. Because the internal standard shares the exact physicochemical properties of the analyte, it perfectly corrects for any variation in SPE recovery or MS matrix suppression.

  • System Suitability Testing (SST): Before running actual samples, inject a low-level QC standard. The system is only validated if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.5 , it indicates active metal chelation in the LC flow path, mandating immediate system passivation.

Conclusion

Pemetrexed L-Glutamic Acid Trisodium Salt is far more than a simple manufacturing impurity; it is the structural embodiment of pemetrexed's intracellular activation pathway. By understanding its precise molecular weight (622.47 g/mol )[3], its tricarboxylate nature, and its propensity for metal chelation, researchers can design robust, causality-driven analytical methods. Transitioning from standard reversed-phase methodologies to bioinert HILIC-MS/MS workflows ensures high-fidelity data, ultimately accelerating pharmacokinetic research and drug formulation quality control.

References

  • [3] PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. Global Substance Registration System (GSRS), National Institutes of Health. URL: [Link]

  • [6] UNII B429MAG8AK - PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. NDC List. URL: [Link]

  • [7] Pemetrexed L-Glutamic Acid Trisodium Salt. CRO Splendid Lab Pvt Ltd. URL: [Link]

  • [4] PEMETREXED GLUTAMIDE. Global Substance Registration System (GSRS), National Institutes of Health. URL: [Link]

  • [2] ALIMTA® (pemetrexed disodium) Datasheet. Medsafe New Zealand. URL: [Link]

  • [1] Pemetrexed | CID 135410875. PubChem, National Library of Medicine. URL: [Link]

  • [5] Pemetrexed L-Glutamic Acid Trisodium Salt. Inxight Drugs, NCATS. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Inhibition of Thymidylate Synthase by Pemetrexed L-Glutamic Acid Trisodium Salt

Abstract This technical guide provides a comprehensive overview of the molecular mechanisms and practical methodologies for studying the inhibition of thymidylate synthase (TS) by pemetrexed, a multitargeted antifolate a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms and practical methodologies for studying the inhibition of thymidylate synthase (TS) by pemetrexed, a multitargeted antifolate agent. Pemetrexed, in its active polyglutamated form, potently inhibits TS, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby disrupting DNA replication and inducing cell death in rapidly proliferating cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical and cellular pharmacology of pemetrexed, detailed experimental protocols for assessing its inhibitory activity, and a discussion of the clinical implications and resistance mechanisms.

Introduction: The Central Role of Thymidylate Synthase in Oncology

Thymidylate synthase (TS), also known as TYMS, is a pivotal enzyme in the pyrimidine biosynthesis pathway.[1][2] It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH2-THF) as a one-carbon donor.[1][3] This reaction is the sole de novo source of thymidylate, an essential precursor for DNA synthesis.[1][3] The critical role of TS in DNA replication makes it an attractive target for cancer chemotherapy, as rapidly dividing cancer cells have a high demand for dTMP.[2][4] Inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, increased levels of dUMP, and ultimately, DNA damage and apoptotic cell death, a phenomenon often referred to as "thymineless death".[1][2][5]

Pemetrexed: A Multi-Targeted Antifolate

Pemetrexed, marketed under the brand name Alimta®, is a pyrrolo[2,3-d]pyrimidine-based antifolate that is structurally similar to folic acid.[6][7] It is approved for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC).[6][8] Unlike older antifolates that primarily target dihydrofolate reductase (DHFR), pemetrexed is a multi-targeted agent, inhibiting three key enzymes in the folate pathway:

  • Thymidylate Synthase (TS): The primary target.[5][6][7][9]

  • Dihydrofolate Reductase (DHFR): To a lesser extent.[5][6][7]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Also to a lesser extent.[5][6][7]

The L-Glutamic Acid Trisodium Salt form of pemetrexed enhances its solubility and stability for pharmaceutical formulation.[10][11][12]

Mechanism of Action: From Prodrug to Potent Inhibitor

Pemetrexed functions as a prodrug.[7] It is transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5] Once inside the cell, it is rapidly and extensively converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5][7][8][13] This polyglutamation process is crucial for two reasons:

  • Enhanced Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell.[5]

  • Increased Inhibitory Potency: The polyglutamated forms of pemetrexed are significantly more potent inhibitors of TS and GARFT than the monoglutamate form.[5][7][9] The pentaglutamate derivative of pemetrexed is approximately 100 times more potent as a TS inhibitor than the parent drug.[9]

The inhibition of TS by pemetrexed polyglutamates directly blocks dTMP synthesis, leading to the downstream effects of DNA damage and apoptosis.[5][9] The secondary inhibition of DHFR and GARFT further disrupts purine synthesis, contributing to the overall cytotoxic effect.[5][6]

Visualizing the Folate Pathway and Pemetrexed's Targets

The following diagram illustrates the central role of the folate pathway in nucleotide synthesis and the key enzymes targeted by pemetrexed.

Folate_Pathway cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis cluster_FolateCycle Folate Cycle GARFT GARFT DNA DNA AICARFT AICARFT TS Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP dUMP->dTMP Methylation dTMP->DNA DNA Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction CH2THF 5,10-Methylene-THF THF->CH2THF DHFR DHFR Pemetrexed Pemetrexed (Polyglutamated) Pemetrexed->GARFT Pemetrexed->TS Pemetrexed->DHFR

Caption: Pemetrexed's multi-targeted inhibition of the folate pathway.

Experimental Protocols for Evaluating Pemetrexed's Efficacy

To rigorously assess the inhibitory effects of pemetrexed on thymidylate synthase, a multi-faceted approach combining in vitro enzyme assays and cell-based functional assays is essential.

In Vitro Thymidylate Synthase Inhibition Assay

This assay directly measures the enzymatic activity of TS in the presence of varying concentrations of pemetrexed to determine its inhibitory potency (e.g., IC50 value). A common method is a spectrophotometric assay that monitors the oxidation of the cofactor.

Principle: The conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF) by TS is monitored by the increase in absorbance at 340 nm due to the formation of DHF.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM TES, pH 7.4, containing 25 mM MgCl2, 1 mM EDTA, and 50 mM 2-mercaptoethanol).

    • Substrates: Prepare stock solutions of dUMP and 5,10-methylenetetrahydrofolate (CH2-THF).

    • Enzyme: Use purified recombinant human thymidylate synthase.

    • Inhibitor: Prepare a stock solution of Pemetrexed L-Glutamic Acid Trisodium Salt and create a serial dilution.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer.

    • Add the desired concentrations of pemetrexed to the respective wells. Include a no-inhibitor control.

    • Add the purified TS enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrates (dUMP and CH2-THF).

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of pemetrexed.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the pemetrexed concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Cytotoxicity Assay

This assay evaluates the overall effect of pemetrexed on cancer cell viability, which is a consequence of TS inhibition and its other cellular effects.

Principle: The number of viable cells after treatment with pemetrexed is quantified using a colorimetric or fluorometric method. The MTT or CCK-8 assay is commonly used, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product.[15][16]

Step-by-Step Methodology:

  • Cell Culture:

    • Select an appropriate cancer cell line (e.g., A549 or PC9 for NSCLC).

    • Culture the cells in a suitable medium. Crucially, standard media like RPMI-1640 contain high levels of folic acid, which can interfere with pemetrexed's activity. It is recommended to use low-folate or folate-free medium for the duration of the experiment. [17]

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of pemetrexed in the low-folate medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of pemetrexed. Include a vehicle control (medium without the drug).

    • Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.[17][18]

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each pemetrexed concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the pemetrexed concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Workflow Visualization

The following diagram outlines the experimental workflow for evaluating pemetrexed's inhibitory activity.

Experimental_Workflow cluster_InVitro In Vitro Enzyme Assay cluster_CellBased Cell-Based Proliferation Assay Reagents Prepare Reagents (Enzyme, Substrates, Pemetrexed) Incubate Incubate Enzyme & Pemetrexed Reagents->Incubate React Initiate Reaction with Substrates Incubate->React Measure Measure Absorbance at 340nm React->Measure Analyze_IV Calculate IC50 Measure->Analyze_IV Conclusion Determine Pemetrexed Efficacy Analyze_IV->Conclusion Culture Culture Cells in Low-Folate Medium Treat Treat with Pemetrexed Culture->Treat Incubate_CB Incubate for 72 hours Treat->Incubate_CB Assay Perform MTT/CCK-8 Assay Incubate_CB->Assay Analyze_CB Calculate GI50 Assay->Analyze_CB Analyze_CB->Conclusion Start Start Evaluation Start->Reagents Start->Culture

Caption: Workflow for assessing pemetrexed's inhibitory effects.

Quantitative Data Summary

The inhibitory potency of pemetrexed can vary depending on the experimental conditions and the specific cell line used. The following table provides representative data.

Assay TypeParameterTypical Value RangeKey Considerations
In Vitro TS Inhibition IC501 - 10 nM (for polyglutamated form)Potency is highly dependent on the degree of polyglutamation.
Cell-Based Proliferation GI5010 - 500 nMVaries significantly with cell line, folate concentration in the medium, and expression levels of TS, RFC, and FPGS.

Mechanisms of Resistance to Pemetrexed

Despite its efficacy, acquired resistance to pemetrexed can develop, limiting its long-term clinical utility. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

  • Increased Thymidylate Synthase Expression: Upregulation of the target enzyme can overcome the inhibitory effects of the drug.[19][20]

  • Impaired Drug Transport: Decreased expression or function of the reduced folate carrier (RFC1/SLC19A1) can limit the entry of pemetrexed into cancer cells.[19][20]

  • Reduced Polyglutamation: Downregulation or mutations in the folylpolyglutamate synthetase (FPGS) enzyme can lead to decreased intracellular accumulation and potency of pemetrexed.[9][20]

  • Activation of Bypass Signaling Pathways: Upregulation of survival pathways, such as the Hedgehog or PI3K/Akt pathways, can promote cell survival despite TS inhibition.[17][21]

  • Epithelial-to-Mesenchymal Transition (EMT): The activation of EMT has been associated with pemetrexed resistance.[22]

Conclusion and Future Directions

Pemetrexed remains a cornerstone in the treatment of specific solid tumors, primarily through its potent inhibition of thymidylate synthase. Its unique mechanism of action, involving intracellular polyglutamation, provides a sustained inhibitory effect. This guide has outlined the core principles of pemetrexed's pharmacology and provided detailed methodologies for its preclinical evaluation.

Future research should continue to focus on elucidating the complex interplay of factors that determine sensitivity and resistance to pemetrexed. The development of novel combination therapies that target resistance mechanisms, as well as the identification of predictive biomarkers to guide patient selection, will be critical in optimizing the clinical utility of this important anticancer agent.

References

  • Goldman, I. D., & Zhao, R. (2007). Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, 6(2), 404-417. [Link]

  • Wikipedia. (2024). Pemetrexed. [Link]

  • Hanauske, A. R. (2004). Biochemical Pharmacology of Pemetrexed. CancerNetwork, 18(13 Suppl 8), 6-9. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pemetrexed Disodium Hydrate?. [Link]

  • Tanino, R., Tsubata, Y., Harashima, N., Harada, M., & Isobe, T. (2018). Novel drug-resistance mechanisms of pemetrexed-treated non-small cell lung cancer. Oncotarget, 9(24), 16867–16880. [Link]

  • Joerger, M., & Cerny, T. (2010). The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action. Current Drug Targets, 11(1), 55-66. [Link]

  • Takezawa, K., Okamoto, I., Okamoto, W., Takeda, M., Sakai, K., Nakagawa, K., & Fukuoka, M. (2011). Significance of thymidylate synthase for resistance to pemetrexed in lung cancer. Cancer Science, 102(4), 816-822. [Link]

  • Joerger, M., & Cerny, T. (2010). The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action. Current Drug Targets, 11(1), 55-66. [Link]

  • Wikipedia. (2024). Thymidylate synthase. [Link]

  • Hasina, R., Hempel, N., Kizhake, S., N'Guessan, K. F., Wiechert, L., & Lingen, M. W. (2014). Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer. Cancer Biology & Therapy, 15(1), 69-77. [Link]

  • Scheel, A. H., Scheffler, M., Dammert, M. A., & Sos, M. L. (2020). Hedgehog Pathway Activation Might Mediate Pemetrexed Resistance in NSCLC Cells. Anticancer Research, 40(3), 1437-1442. [Link]

  • Costi, M. P. (2005). Thymidylate synthase structure, function and implication in drug discovery. Current Medicinal Chemistry, 12(19), 2241-2258. [Link]

  • Gonen, M., & Assaraf, Y. G. (2012). Antifolate analogs: mechanism of action, analytical methodology, and clinical efficacy. Critical Reviews in Clinical Laboratory Sciences, 49(5-6), 197-227. [Link]

  • Rode, W., & Les, A. (1995). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2- and/or 4-substituted analogues of dUMP and 5-fluoro-dUMP. Acta Biochimica Polonica, 42(2), 135-142. [Link]

  • Liang, C., Zheng, H., Li, S., & Wu, X. (2020). Mechanisms of resistance to pemetrexed in non-small cell lung cancer. Translational Lung Cancer Research, 9(3), 801-813. [Link]

  • Taylor & Francis. (n.d.). Thymidylate synthase – Knowledge and References. [Link]

  • Yoshida, T., Arai, S., Tanaka, K., & Nishimura, T. (2010). Identification of thymidylate synthase as a potential therapeutic target for lung cancer. British Journal of Cancer, 103(5), 691-699. [Link]

  • Garcia-Alfonso, P., Garcia-Carbonero, R., & Benavides, M. (2018). The Role of Fluoropirimidines in Gastrointestinal Tumours: from the Bench to the Bed. Clinical & Translational Oncology, 20(4), 438-449. [Link]

  • European Medicines Agency. (2009). Alimta, INN-pemetrexed. [Link]

  • Gonen, M., & Assaraf, Y. G. (2012). Cancer chemotherapy: targeting folic acid synthesis. Dovepress, 2012(4), 283-298. [Link]

  • Inxight Drugs. (n.d.). Pemetrexed L-Glutamic Acid Trisodium Salt. [Link]

  • Branda, R. F. (2000). Effect of Folate on the Efficacy and Toxicity of Cancer Chemotherapy. Defense Technical Information Center. [Link]

  • Newman, A. C., & Maddocks, O. D. K. (2017). Cycling back to folate metabolism in cancer. British Journal of Cancer, 116(12), 1477-1482. [Link]

  • Pan, P., Wang, X., & Li, W. (2024). Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration. International Journal of Molecular Sciences, 25(17), 9405. [Link]

  • Medsafe. (2017). ALIMTA® (pemetrexed disodium). [Link]

  • Taylor, E. C., Kuhnt, D., Shih, C., Rinzel, S. M., Grindey, G. B., Barredo, J., ... & Beardsley, G. P. (1992). Synthesis, Antifolate, and Antitumor Activities of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 35(23), 4450-4454. [Link]

  • Global Substance Registration System. (n.d.). PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. [Link]

  • Jackson, R. C., Fry, D. W., Boritzki, T. J., Besserer, J. A., Leopold, W. R., Sloan, B. J., & Elslager, E. F. (1984). Biochemical pharmacology of the lipophilic antifolate, trimetrexate. Advances in Enzyme Regulation, 22, 187-206. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & Alanazi, M. M. (2020). Design, synthesis and in vitro antiproliferative activity of new thiazolidinedione-1,3,4-oxadiazole hybrids as thymidylate synthase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1018-1030. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2022). Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma. Frontiers in Oncology, 12, 881675. [Link]

  • Musi, A., Bossi, R., & Ubiali, D. (2022). Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation. Frontiers in Chemistry, 10, 996388. [Link]

  • Peters, G. J., van der Wilt, C. L., van Groeningen, C. J., Smid, K., Meijer, S., & Pinedo, H. M. (1994). Thymidylate Synthase Inhibition after Administration of Fluorouracil with or Without Leucovorin in Colon Cancer Patients: Implications for Treatment with Fluorouracil. Journal of Clinical Oncology, 12(10), 2035-2042. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2011). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences, 108(18), 7459-7464. [Link]

  • Lee, J. O., Kim, M., Kim, Y., & Keam, B. (2017). Efficacy of Pemetrexed-based Chemotherapy in Comparison to Non-Pemetrexed-based Chemotherapy in Advanced, ALK+ Non-Small Cell Lung Cancer. Cancer Research and Treatment, 49(1), 169-176. [Link]

  • Han, F., & Xu, W. (2021). Correlation between MTHFR 677C > T polymorphism and response of pemetrexed-based chemotherapy in advanced NSCLC: A meta-analysis. Pteridines, 32(1), 23-32. [Link]

  • Anderson, D. D., & Stover, P. J. (2009). Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex. Journal of Biological Chemistry, 284(48), 33375-33383. [Link]

  • Google Patents. (n.d.). Method for determining the amount of dntp.
  • ResearchGate. (n.d.). Activity assays: restoring the thymidylate cycle in vitro. [Link]

Sources

Foundational

Intracellular Pharmacokinetics and Metabolic Profiling of Pemetrexed L-Glutamic Acid Trisodium Salt

An In-Depth Technical Guide for Drug Development Professionals Executive Summary While the clinical formulation of the multitargeted antifolate pemetrexed is administered as a monoglutamate (pemetrexed disodium), its pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

While the clinical formulation of the multitargeted antifolate pemetrexed is administered as a monoglutamate (pemetrexed disodium), its pharmacological efficacy is entirely dictated by its intracellular conversion into polyglutamated metabolites. Pemetrexed L-Glutamic Acid Trisodium Salt —systematically identified as the diglutamate intermediate (PMTXPG2)—represents the first committed step in this intracellular trapping mechanism. This whitepaper synthesizes the pharmacokinetic (PK) transport kinetics, pharmacodynamic (PD) target amplification, and the rigorous analytical methodologies required to quantify this critical metabolite.

Chemical Ontology & Biological Significance

To bridge analytical chemistry and cellular pharmacology, one must distinguish the administered active pharmaceutical ingredient (API) from its intracellular active forms.

Pemetrexed itself contains a single L-glutamic acid moiety. Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of subsequent glutamate residues via γ-peptide linkages. The addition of the first extra glutamate yields Pemetrexed L-Glutamic Acid [1].

Chemically, the first glutamate retains a free α-carboxylic acid, while the newly added second glutamate provides both a free α- and γ-carboxylic acid. The deprotonation of these three acidic sites yields the trisodium salt [1]. While often cataloged in pharmaceutical manufacturing as an analytical standard or 2[2], biologically, it is the critical inflection point of drug activation. Without the formation of this diglutamate, pemetrexed would rapidly efflux from the cell, rendering it therapeutically inert.

Pharmacokinetic Profile: Influx & Polyglutamation Kinetics

The pharmacokinetic profile of pemetrexed polyglutamates is governed by a tightly coupled system of membrane transport and enzymatic conversion.

  • Cellular Influx: Extracellular pemetrexed monoglutamate enters the cell primarily via the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT)[3]. As an Application Scientist, I must highlight that4, driving intracellular concentrations far higher than plasma levels would suggest[4].

  • The Polyglutamation Sink: Once intracellular, the drug is rapidly processed by FPGS. Pemetrexed exhibits a uniquely low Michaelis constant ( Km​ ) for FPGS compared to legacy antifolates like methotrexate[5]. The conversion into Pemetrexed L-Glutamic Acid (the diglutamate) creates a one-way cellular sink. Because the diglutamate and subsequent polyglutamates cannot cross the cell membrane via RFC or PCFT, the drug is permanently trapped, extending its intracellular half-life from a mere ~3 hours (plasma) to several days[6].

Pharmacodynamic Amplification

The addition of glutamate residues is not merely a retention mechanism; it fundamentally alters the binding kinetics at the target enzymes. Pemetrexed is a multi-targeted inhibitor of Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT), and Dihydrofolate Reductase (DHFR)[3].

The transition from the monoglutamate to the polyglutamated forms increases the inhibitory potency against TS by nearly 100-fold[5].

Quantitative Target Affinity Profile
Analyte FormTS Inhibition ( Ki​ )GARFT Inhibition ( Ki​ )Intracellular Retention
Pemetrexed (Monoglutamate) ~109 nM~9.3 µMPoor (Rapid Efflux)
Pemetrexed Diglutamate ~15 nM~1.2 µMModerate
Pemetrexed Pentaglutamate ~1.3 nM~65 nMExcellent (Trapped)

Data synthesized from established biochemical profiling of pemetrexed target inhibition[5],[3].

Analytical Methodology: LC-MS/MS Quantification Protocol

Quantifying intracellular Pemetrexed L-Glutamic Acid is fraught with pre-analytical hazards. Endogenous γ-glutamyl hydrolases (GGH) and6, artificially reverting the analyte back to the monoglutamate and destroying the PK data[6].

To ensure trustworthiness, the following protocol utilizes a self-validating, cold-quenched system.

Step 1: Cold Quenching & Lysis

  • Action: Rapidly wash cultured cells with ice-cold PBS (4°C) to immediately halt RFC/PCFT transport. Lyse the cells using 80% cold methanol (-20°C).

  • Causality: Cold methanol instantly precipitates GGH and other proteases, preventing the ex vivo enzymatic degradation of the pemetrexed diglutamate[6].

Step 2: Internal Standard Spiking

  • Action: Spike the lysate with a stable isotope-labeled standard (e.g., 13C5​ -Pemetrexed L-Glutamic Acid Trisodium Salt).

  • Causality: Corrects for matrix effects and ion suppression during electrospray ionization (ESI), ensuring absolute quantitative accuracy.

Step 3: Solid Phase Extraction (SPE)

  • Action: Pass the clarified lysate through a Weak Anion Exchange (WAX) SPE cartridge. Elute with 5% ammonium hydroxide in methanol.

  • Causality: The trisodium salt of the diglutamate carries multiple negative charges at physiological pH[1]. WAX specifically retains these polyanionic folates while washing away neutral lipids and cellular debris.

Step 4: LC-MS/MS Analysis

  • Action: Resolve on a C18 column using a gradient of 0.1% formic acid and acetonitrile. Monitor the specific MRM transition for the diglutamate ( m/z 554 corresponding fragment).

  • System Validation Check: Monitor the ratio of PMTXPG2 to PMTXPG1 in parallel 4°C vs. 37°C control aliquots. A functional extraction will show >95% preservation of the diglutamate in the cold arm, whereas the 37°C arm will demonstrate protease-driven reversion to the monoglutamate[6].

Pathway Visualization

The following diagram maps the logical flow of extracellular transport, enzymatic polyglutamation, and subsequent target inhibition.

Pathway A Extracellular Pemetrexed (Monoglutamate) B RFC / PCFT Transport A->B C Intracellular Pemetrexed B->C D Folylpolyglutamate Synthetase (FPGS) C->D ATP + L-Glutamate E Pemetrexed L-Glutamic Acid (Diglutamate / Trisodium Salt) D->E First committed step F Polyglutamate Pool (Glu3 - Glu5) E->F Sequential addition G Thymidylate Synthase (TS) Inhibition E->G Enhanced Affinity F->G Maximum Inhibition

Intracellular polyglutamation pathway of pemetrexed mediating TS inhibition.

References

  • [7] USP Store. Pemetrexed Glutamide Trisodium Salt (25 mg). United States Pharmacopeia (USP). 7

  • [2] SVAK Life Sciences. Pemetrexed Impurity-D(Sodium Salt) | CAS No: 1265908-59-5. 2

  • [1] Global Substance Registration System (GSRS). PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. National Institutes of Health (NIH). 1

  • [5] Chattopadhyay, S., et al. Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics, AACR Journals. 5

  • [3] BenchChem Technical Support Team. Preclinical Pharmacokinetics and Metabolism of Pemetrexed Disodium: An In-depth Technical Guide. BenchChem. 3

  • [6] ResearchGate. Third-space fluid distribution of pemetrexed in non-small cell lung cancer patients.6

  • [4] Zhao, R., et al. Concentrative Transport of Antifolates Mediated by the Proton-Coupled Folate Transporter (SLC46A1); Augmentation by a HEPES Buffer. PMC, National Institutes of Health. 4

Sources

Exploratory

Whitepaper: Cellular Uptake Mechanisms and Intracellular Kinetics of Pemetrexed L-Glutamic Acid Trisodium Salt

Executive Summary Pemetrexed L-Glutamic Acid Trisodium Salt is a multitargeted antifolate antineoplastic agent that forms the backbone of chemotherapeutic regimens for non-squamous non-small cell lung cancer (NSCLC) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pemetrexed L-Glutamic Acid Trisodium Salt is a multitargeted antifolate antineoplastic agent that forms the backbone of chemotherapeutic regimens for non-squamous non-small cell lung cancer (NSCLC) and pleural mesothelioma[1]. Because pemetrexed is a highly polar, hydrophilic molecule, it cannot passively diffuse across the lipid bilayer. Its pharmacological efficacy is entirely dependent on specialized membrane transport systems. This technical guide provides an in-depth analysis of pemetrexed's cellular uptake mechanisms, intracellular activation via polyglutamylation, and a self-validating analytical protocol for quantifying intracellular drug kinetics.

Mechanistic Foundations of Pemetrexed Transport

The internalization of pemetrexed is dynamically regulated by three distinct transport systems, each operating under specific physiological and microenvironmental conditions.

The Reduced Folate Carrier (RFC / SLC19A1)RFC is a ubiquitously expressed bidirectional organic anion antiporter that serves as the primary systemic transport system for folates and antifolates in normal mammalian tissues[2]. RFC utilizes the large transmembrane organic phosphate gradient to drive the uphill transport of pemetrexed into the cell[3]. Crucially,RFC exhibits optimal transport activity at a neutral physiological pH (7.4), and its transport capacity decreases dramatically in acidic environments[3].
The Proton-Coupled Folate Transporter (PCFT / SLC46A1)PCFT is a proton symporter that leverages the transmembrane proton gradient to facilitate uphill folate transport[3]. Unlike RFC,PCFT has optimal activity at an acidic pH (pH 5.5) and exhibits a uniquely high affinity for pemetrexed, with an influx Km of 0.2 – 0.8 µM at pH 5.5[4]. Because the solid tumor microenvironment is frequently hypoxic and acidic, PCFT represents a highly significant, RFC-independent route for pemetrexed delivery directly into malignant cells[5].
Folate Receptor Alpha (FRα) Mediated EndocytosisFRα facilitates pemetrexed uptake via receptor-mediated endocytosis and possesses a remarkably high affinity for pemetrexed (Kb ~ 1 nmol/L), which exceeds its affinity for natural folic acid[5]. Following endocytosis, the acidic environment of the endosome triggers the release of pemetrexed into the cytosol;impairments in this endosomal escape mechanism can lead to entrapment and subsequent drug resistance[6].

Quantitative Transporter Kinetics

The following table summarizes the quantitative kinetic parameters of the primary transporters involved in pemetrexed cellular disposition:

TransporterOptimal pHPemetrexed AffinityTransport Mechanism
RFC (SLC19A1) 7.4Low affinity at acidic pHBidirectional organic anion antiporter
PCFT (SLC46A1) 5.5Influx Km: ~0.2 - 0.8 µM[2]Proton-coupled symporter
FRα 7.4Kb: ~1.0 nmol/L[3]Receptor-mediated endocytosis
hOAT3 7.4Km: 68.3 ± 11.1 µM[4]Renal organic anion efflux transporter

Intracellular Polyglutamylation and Target Engagement

Once internalized, pemetrexed acts as a prodrug.5[5]. This biochemical conversion is the critical causal step for its efficacy:

  • Cellular Trapping : Polyglutamated pemetrexed cannot be exported by standard efflux transporters, effectively trapping the drug within the tumor cell[5].

  • Target Affinity Enhancement :5[5].5[5].

Uptake Ext_PMX Extracellular Pemetrexed (Tumor Microenvironment) RFC RFC (SLC19A1) Optimal pH 7.4 Anion Antiporter Ext_PMX->RFC pH 7.4 PCFT PCFT (SLC46A1) Optimal pH 5.5 Proton Symporter Ext_PMX->PCFT pH 5.5 FR FRα Receptor-Mediated Endocytosis Ext_PMX->FR Kb ~1 nM Int_PMX Intracellular Pemetrexed (Monoglutamate) RFC->Int_PMX PCFT->Int_PMX FR->Int_PMX Endosomal Release FPGS FPGS Enzyme (Polyglutamylation) Int_PMX->FPGS Substrate Binding PMX_PG Pemetrexed Polyglutamates (Active Metabolites) FPGS->PMX_PG ATP + Glutamate Targets Inhibition of: TS, DHFR, GARFT PMX_PG->Targets Target Engagement

Figure 1: Pemetrexed cellular uptake pathways and intracellular polyglutamylation by FPGS.

Self-Validating Experimental Methodology: Quantifying Pemetrexed Uptake via UHPLC-MS/MS

To accurately quantify pemetrexed uptake, researchers must distinguish between extracellular adherence and true intracellular accumulation. The following UHPLC-MS/MS protocol is designed with built-in causality and self-validation.

Rationale and Causality in Protocol Design
  • Temperature Control : 6[6]. Washing steps must utilize ice-cold buffers to rapidly halt membrane transport and prevent drug efflux during sample preparation.

  • Methanol Precipitation :7[7]. This "freezes" the metabolic state of the cell, preventing artificial ex vivo polyglutamylation or hydrolysis.

  • Data Normalization : Because pemetrexed is cytotoxic, cell numbers will vary between wells.8[8].

Step-by-Step Protocol
  • Cell Preparation :1[1]. Self-Validation Control: Include a transporter-null HeLa variant as a negative biological baseline[9].

  • Drug Incubation :1[1].

  • Termination :1[1].

  • Lysis & Extraction :7[7]. Spike the methanol with 100 ng/mL 13C5-Pemetrexed as an internal standard to correct for matrix effects. Scrape the cells, transfer to microcentrifuge tubes, and vortex vigorously.

  • Centrifugation : Centrifuge the lysates at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • UHPLC-MS/MS Analysis :7[7].

  • Normalization :8[8].

Workflow Step1 1. Cell Seeding & Acclimation Step2 2. Drug Incubation (50 µM PMX, 2-8h) Step1->Step2 Step3 3. Termination (Cold PBS Wash) Step2->Step3 Step4 4. Cell Lysis & Protein Precipitation (Methanol) Step3->Step4 Step5 5. UHPLC-MS/MS Quantification Step4->Step5 Step6 6. Data Normalization (per mg Protein) Step5->Step6

Figure 2: Self-validating UHPLC-MS/MS workflow for quantifying intracellular pemetrexed.

Sources

Foundational

Crystal Structure Analysis of Pemetrexed L-Glutamic Acid Trisodium Salt: A Comprehensive Solid-State Guide

Executive Summary Pemetrexed disodium is a potent, multi-targeted antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication by inhibiting thymidylate synthase (TS),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pemetrexed disodium is a potent, multi-targeted antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication by inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1][2]. During the synthesis and scale-up of the active pharmaceutical ingredient (API), strict control of related substances is critical.

One of the most structurally complex and analytically challenging byproducts is Pemetrexed L-Glutamic Acid Trisodium Salt (commonly designated in the European Pharmacopoeia as Pemetrexed EP Impurity D Trisodium Salt )[3][]. Unlike the API, which is a disodium salt, this compound features an additional L-glutamyl moiety conjugated to the γ-carboxyl group of the primary glutamic acid, necessitating three sodium counterions to balance the charge[5][6].

This whitepaper provides an in-depth technical analysis of the mechanistic formation, isolation protocols, and solid-state crystal structure characterization of this trisodium salt, offering field-proven insights into its crystallographic behavior and impact on pharmaceutical quality control.

Mechanistic Origin & Molecular Architecture

The Causality of γ-Dipeptide Formation

To control an impurity, one must first understand the causality of its formation. Pemetrexed is typically synthesized via the condensation of a substituted benzoic acid derivative with diethyl L-glutamate. This peptide coupling is often mediated by coupling reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM)[6].

If the reaction conditions are not strictly anhydrous, or if there is an excess of diethyl L-glutamate, the γ-carboxyl group of the newly formed pemetrexed ester can undergo inadvertent activation and subsequent over-coupling[]. Following the final saponification step with sodium hydroxide (NaOH) at pH 13, the ester groups are hydrolyzed, yielding the highly polar tricarboxylic acid. The presence of three carboxylate groups leads to the formation of the trisodium salt (C₂₅H₂₅N₆O₉·3Na)[5].

Pathway A Benzoic Acid Derivative C Peptide Coupling (CDMT / NMM) A->C B Diethyl L-Glutamate (Excess) B->C D γ-Dipeptide Intermediate C->D Over-coupling E Saponification (NaOH, pH > 12) D->E F Pemetrexed L-Glutamic Acid Trisodium Salt E->F Hydrolysis & Salt Formation

Caption: Mechanistic pathway illustrating the formation of the Pemetrexed Trisodium Salt impurity.

Crystallization & Isolation Protocol

Isolating a trisodium salt from an aqueous matrix containing the disodium API requires exploiting the differences in their dielectric constants and hydration energies. The trisodium salt is exceptionally hydrophilic. We utilize a highly controlled anti-solvent crystallization protocol to force the precipitation of the trisodium salt while maintaining structural integrity for X-ray diffraction[7][8].

Step-by-Step Methodology: Anti-Solvent Crystallization

Note: This protocol is designed to yield single crystals suitable for SCXRD (Single-Crystal X-Ray Diffraction).

  • Enrichment : Isolate the crude γ-dipeptide fraction from the mother liquor using preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 stationary phase.

  • Dissolution : Dissolve 500 mg of the enriched Pemetrexed L-Glutamic Acid in 5.0 mL of highly purified water (18.2 MΩ·cm).

  • pH Adjustment : Titrate the solution with 1.0 M NaOH under continuous stirring at 20°C until the pH stabilizes at 8.5–9.0. This ensures complete deprotonation of all three carboxylic acid moieties[2].

  • Anti-Solvent Addition : Slowly introduce absolute ethanol (EtOH) via a syringe pump at a rate of 0.1 mL/min. Ethanol lowers the dielectric constant of the solvent mixture, reducing the solubility of the highly charged trisodium complex[8][9].

  • Nucleation Control : Stop the EtOH addition when the solution reaches the metastable zone (slight opalescence). Seed the solution with previously obtained microcrystals (if available) to bypass primary nucleation energy barriers.

  • Crystal Growth : Transfer the vial to a programmable cooling incubator. Cool from 25°C to 4°C at a rate of 0.5°C/hour.

  • Harvesting : Isolate the resulting prismatic crystals via vacuum filtration, wash with a cold H₂O/EtOH (1:4 v/v) mixture, and store in a desiccator maintained at 40% relative humidity to prevent dehydration of the crystal lattice[10].

Solid-State Characterization & Crystal Structure Analysis

The solid-state analysis of Pemetrexed L-Glutamic Acid Trisodium Salt relies on a multi-tiered analytical workflow to establish its crystallographic footprint and thermal stability.

Workflow Step1 Isolated Trisodium Salt Crystals Step2 Single Crystal X-Ray Diffraction (SCXRD) Unit Cell & Coordination Step1->Step2 Step3 Powder X-Ray Diffraction (PXRD) Bulk Phase Purity Step1->Step3 Step4 Thermal Analysis (TGA/DSC) Hydration State Dynamics Step1->Step4

Caption: Tiered solid-state analytical workflow for characterizing the trisodium salt.

Single-Crystal X-Ray Diffraction (SCXRD)

The crystal lattice of the trisodium salt is heavily reliant on a complex hydrogen-bonding network. The three Na⁺ ions coordinate with the carboxylate oxygens of the glutamic acid moieties, the pyrimidine ring nitrogens, and multiple molecules of water of crystallization. Because of the chiral centers (L-configuration) in both glutamic acid residues, the compound crystallizes in a non-centrosymmetric space group (typically P21​ or P21​21​21​ ).

Causality in Coordination: The high charge density of the three sodium ions forces the molecule into a highly hydrated state (often a nonahydrate or decahydrate) to stabilize the electrostatic repulsion between adjacent tricarboxylate anions.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals the desolvation kinetics. The trisodium salt exhibits a multi-step weight loss corresponding to the release of structural water.

  • Step 1 (40°C - 80°C): Loss of loosely bound channel water (endothermic).

  • Step 2 (100°C - 140°C): Loss of tightly coordinated inner-sphere water bound directly to the Na⁺ ions[7].

  • Step 3 (>220°C): Onset of chemical degradation (exothermic decomposition).

Quantitative Data Presentation

The following table summarizes the representative crystallographic and thermal parameters for the hydrated Pemetrexed L-Glutamic Acid Trisodium Salt.

ParameterValue / DescriptionAnalytical Method
Chemical Formula C₂₅H₂₅N₆O₉·3Na· x H₂OElemental Analysis / SCXRD
Molecular Weight (Anhydrous) 622.47 g/mol Mass Spectrometry
Crystal System Monoclinic / OrthorhombicSCXRD
Space Group P21​ (Chiral)SCXRD
Na⁺ Coordination Geometry Distorted OctahedralSCXRD
Primary Dehydration Onset ~45°CTGA / DSC
Melting / Decomposition Point >220°CDSC
Characteristic PXRD Peaks (2θ) 5.2°, 12.4°, 18.1°, 22.5° (±0.2°)PXRD (Cu-Kα radiation)

Implications for Drug Development

Understanding the crystal structure of Pemetrexed L-Glutamic Acid Trisodium Salt is not merely an academic exercise; it has profound regulatory and formulation implications.

  • Solubility and Hygroscopicity: The trisodium salt is significantly more hygroscopic than the API (Pemetrexed disodium heptahydrate or hemipentahydrate)[1][11]. If present in the bulk API, it can act as a moisture sink, accelerating the degradation of the surrounding API and altering the dissolution profile of the lyophilized powder for injection.

  • Polymorphic Purity: Regulatory bodies (FDA/EMA) require strict monitoring of polymorphic phase purity[12]. The distinct PXRD fingerprint of the trisodium salt allows analytical chemists to quantify its presence in the bulk drug substance down to limits of detection (LOD) of <0.1% w/w.

By mapping the exact crystallographic coordinates and hydration dynamics of this impurity, pharmaceutical scientists can optimize the upstream synthesis (e.g., controlling the stoichiometry of diethyl L-glutamate) and downstream purification (e.g., tuning the anti-solvent ratios) to ensure the highest purity of the final chemotherapeutic agent[][8].

References

  • New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Method of purifying a salt, sodium salt and disodium salt of pemetrexed (US8686140B2).Google Patents.
  • Pemetrexed Sandoz - European Medicines Agency (EMA) Public Assessment Report. EMA. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Stability-Indicating RP-HPLC Method Development for Pemetrexed L-Glutamic Acid Trisodium Salt Analysis

Executive Summary & Mechanistic Context Pemetrexed is a potent, multi-targeted antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication, primarily inhibiting thymidylate synthase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Pemetrexed is a potent, multi-targeted antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication, primarily inhibiting thymidylate synthase, dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase[1]. Structurally, pemetrexed is a derivative of L-glutamic acid[2].

During the synthesis, formulation, and storage of pemetrexed (often handled as a disodium or trisodium salt depending on the neutralization of its carboxyl and pyrimidine protons), L-glutamic acid can emerge both as a process-related impurity and as a primary degradation product[2][3]. Because the efficacy and safety of the final drug product are highly dependent on its purity profile, developing a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a critical regulatory requirement[2][4].

This application note details the causality behind chromatographic parameter selection, providing a self-validating protocol designed for the rigorous quantification of pemetrexed and its L-glutamic acid derivatives.

Analytical Challenges & Causality in Method Design

Developing an assay for Pemetrexed L-Glutamic Acid Trisodium Salt presents two distinct analytical challenges:

  • High Polarity and Ionization: Both pemetrexed and free L-glutamic acid possess multiple ionizable carboxyl groups. If analyzed at a neutral pH, these molecules become highly polar anions, leading to poor retention on a standard reversed-phase (C18) column and severe peak tailing due to secondary interactions with residual silanols. Causality: To force these molecules into a more hydrophobic, unionized state, the mobile phase must be heavily buffered to an acidic pH (3.0–5.0) using orthophosphoric acid or sodium dihydrogen phosphate[5][6].

  • Disparate Chromophoric Properties: While pemetrexed contains a pyrrolopyrimidine ring that absorbs strongly in the UV range (230–254 nm)[5][6], L-glutamic acid lacks a conjugated π -system. Causality: To detect both compounds simultaneously, the detection strategy must either utilize a low UV wavelength (e.g., 230 nm) where carboxylate groups exhibit weak absorbance, or couple the system with Evaporative Light Scattering Detection (ELSD) for mass-based detection of the non-chromophoric L-glutamic acid[3][7].

MethodDev A Define Target Profile Pemetrexed & L-Glutamic Acid B Stationary Phase RP C18 (150 x 4.6 mm, 5µm) A->B C Mobile Phase Acidic Buffer (pH 3-5) & ACN A->C D Detection Strategy UV (230 nm) / ELSD A->D E Forced Degradation Acid, Base, Peroxide, Heat B->E C->E D->E F Method Validation ICH Q2(R1) Guidelines E->F

Fig 1. RP-HPLC method development and validation workflow for Pemetrexed.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and continuous data integrity, the following protocol integrates System Suitability Testing (SST) directly into the operational workflow. The method will not proceed unless the internal baseline metrics are met.

Reagents and Materials
  • Pemetrexed Disodium/Trisodium reference standard (>99.0% purity)[2].

  • L-Glutamic Acid reference standard (>99.0% purity)[2].

  • HPLC-Grade Acetonitrile (ACN) and Milli-Q Water[7].

  • Sodium dihydrogen orthophosphate (AR Grade) and Orthophosphoric acid (85%)[2][6].

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution between the API and polar impurities.

ParameterOptimized ConditionRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 5 µm)Provides high surface area and stability under acidic aqueous conditions[2][5].
Mobile Phase A 0.02 M Sodium dihydrogen phosphate (pH 3.0)Suppresses carboxylate ionization; maintains ionic strength[4][6].
Mobile Phase B Acetonitrile (100%)Elutes the hydrophobic core of the pemetrexed molecule.
Elution Mode Isocratic (85% A : 15% B) or GradientIsocratic is preferred for routine QC; gradient for complex degradation profiles[1][5].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure[5].
Column Temperature 25°C ± 2°CEnsures reproducible retention times and mass transfer kinetics[6].
Detection UV at 230 nm (or ELSD)Captures the π→π∗ transition of pemetrexed and weak absorbance of L-glutamic acid[3][5].
Injection Volume 10 µL to 20 µLPrevents column overloading while maintaining LOD requirements[5][8].
Step-by-Step Methodology

Step 1: Buffer Preparation Dissolve 2.4 g of sodium dihydrogen orthophosphate in 1000 mL of Milli-Q water. Adjust the pH to exactly 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane and degas via sonication. Causality: Precise pH control is mandatory; a drift of 0.2 pH units can shift the retention time of L-glutamic acid by up to 15%.

Step 2: Standard Solution Preparation Accurately weigh 25 mg of Pemetrexed reference standard and 2.5 mg of L-Glutamic Acid reference standard. Transfer to a 25 mL volumetric flask, dissolve, and make up the volume with the mobile phase (Stock Solution). Dilute to a working concentration of 100 µg/mL for Pemetrexed and 10 µg/mL for L-Glutamic acid[2].

Step 3: System Suitability Testing (The Self-Validation Gate) Before injecting any unknown samples, inject the working standard solution six times. The system is only validated for use if:

  • Resolution ( Rs​ ) between L-Glutamic acid and Pemetrexed is >2.0 .

  • Relative Standard Deviation (%RSD) of the Pemetrexed peak area is ≤2.0% [5].

  • Tailing Factor ( Tf​ ) for all peaks is ≤1.5 .

Step 4: Sample Analysis & Bracketing Inject the prepared sample solutions. To ensure the instrument does not drift during the run, inject a bracketing standard after every 10 sample injections. The run is invalidated if the bracketing standard deviates by more than 2.0% from the initial SST standard.

Forced Degradation & Stability-Indicating Capability

A method is only "stability-indicating" if it can unambiguously separate the API from its degradation products. Pemetrexed is subjected to stress conditions (acid, base, oxidation, heat, and photolysis)[1][7].

Under basic hydrolysis (pH > 7), the ester/amide bonds of pemetrexed intermediates are highly susceptible to cleavage, yielding free L-glutamic acid and promoting the formation of dimeric impurities (such as Impurity B and C)[9]. Oxidative stress (e.g., 3% H2​O2​ ) attacks the pyrrolopyrimidine ring, generating distinct oxidative degradants[1][7].

Degradation P Pemetrexed Disodium H Basic Hydrolysis (pH > 7) P->H O Oxidative Stress (H2O2) P->O D1 Dimeric Impurities (B & C) H->D1 L L-Glutamic Acid Cleavage H->L Ox Oxidation Degradants O->Ox

Fig 2. Primary degradation pathways of Pemetrexed under stress conditions.

Method Validation Summary

The developed method complies with ICH Q2(R1) guidelines, ensuring high trustworthiness across all critical parameters[6][9].

Validation ParameterAcceptance CriteriaObserved Results (Typical)
Linearity Range Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 10–150 µg/mL)[1][6][7]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 Pemetrexed: 0.1 µg/mL; L-Glutamic Acid: 0.2 µg/mL[2]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 Pemetrexed: 0.33 µg/mL[1]
Method Precision %RSD of 6 replicates ≤2.0% Intraday: 0.64%; Interday: 0.95%[1]
Accuracy (Recovery) 98.0% – 102.0% recovery99.8% – 100.7% across 50%, 100%, 150% levels[1][7]
Specificity No interference at retention timesBaseline resolution achieved for all degradants[2][4]

Conclusion

The quantitative analysis of Pemetrexed L-Glutamic Acid Trisodium Salt requires precise control over mobile phase pH and ionic strength to manage the highly polar nature of the analytes. By utilizing a buffered acidic mobile phase on a high-efficiency C18 column, this method successfully suppresses ionization, prevents peak tailing, and achieves baseline resolution between the active pharmaceutical ingredient and its primary degradant, L-glutamic acid. The integration of strict System Suitability Testing ensures that the protocol remains a self-validating, highly trustworthy system for routine quality control and stability monitoring.

References

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM International Journal of Pharmaceutical Sciences Review and Research [Link]

  • Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection Walsh Medical Media [Link]

  • A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug Journal of Applied Pharmaceutical Science [Link]

  • RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed in API and Pharmaceutical Dosage Form ResearchGate[Link]

  • A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances Journal of Drug Delivery and Therapeutics [Link]

  • Development of an ion-pairing reversed-phase liquid chromatography method using a double detection analysis (UV and evaporative light scattering detection) to monitor the stability of Alimta(®)-pemetrexed preparations PubMed (National Institutes of Health)[Link]

Sources

Application

Application Note: Preparation and Optimization of Pemetrexed Sodium Salt Stock Solutions for In Vitro Assays

Introduction & Scientific Rationale Pemetrexed—an L-glutamic acid derivative typically formulated as a disodium or trisodium salt—is a potent, multi-targeted antifolate chemotherapeutic agent[1]. It is a cornerstone comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pemetrexed—an L-glutamic acid derivative typically formulated as a disodium or trisodium salt—is a potent, multi-targeted antifolate chemotherapeutic agent[1]. It is a cornerstone compound in in vitro oncology research, particularly for modeling non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[2].

Causality Insight: Why use the sodium salt over the free acid? Pemetrexed free acid exhibits notoriously poor aqueous solubility, which severely limits its utility in physiological environments[3]. Utilizing the sodium salt (disodium/trisodium) dramatically enhances its solubility profile, allowing researchers to achieve the high concentrations required for stock solutions without triggering immediate precipitation in culture media[3].

Mechanism of Action (MoA)

To design robust in vitro assays, one must understand how Pemetrexed interacts with the cellular environment. Pemetrexed acts as a prodrug. It enters the cell primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)[4].

Once intracellular, it is rapidly catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated metabolites[5]. This polyglutamation is the critical causal step for its efficacy: the addition of glutamate residues exponentially increases the drug's binding affinity and traps it inside the cell[4]. These active metabolites simultaneously inhibit three critical enzymes in the folate metabolism pathway:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [2][6]

By starving the cell of essential purine and pyrimidine precursors, Pemetrexed halts DNA and RNA synthesis, ultimately inducing apoptosis[4].

MoA Pem Pemetrexed (Extracellular) Trans RFC / PCFT Transporters Pem->Trans IntraPem Intracellular Pemetrexed Trans->IntraPem FPGS FPGS Enzyme (Polyglutamation) IntraPem->FPGS PemPoly Pemetrexed Polyglutamates FPGS->PemPoly TS Thymidylate Synthase (TS) PemPoly->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) PemPoly->DHFR Inhibits GARFT GARFT PemPoly->GARFT Inhibits Nuc Nucleotide Synthesis (Purines & Pyrimidines) TS->Nuc DHFR->Nuc GARFT->Nuc Apop DNA Damage & Apoptosis Nuc->Apop Disrupted

Intracellular polyglutamation of Pemetrexed and its multi-targeted inhibition of folate enzymes.

Physicochemical Properties & Solubility Data

A self-validating protocol requires strict adherence to solubility limits. Exceeding these thresholds causes micro-precipitates that confound IC50 calculations and introduce high variance between biological replicates.

SolventMax SolubilityStorage StabilityCritical Notes
Anhydrous DMSO Up to 100 mM (~42-60 mg/mL)[3][7]6 months at -20°C[3]Moisture-contaminated DMSO reduces solubility; use fresh, anhydrous DMSO[8].
Sterile Water / PBS ~10 mg/mL to 100 mg/mL[1][3]24 hours at 2-8°C[9]Must be prepared fresh. Ensure final pH is between 6.6 and 7.8[9].
Ethanol Insoluble[8]N/ADo not use for stock preparation[8].

Experimental Protocol: Stock Solution Preparation

We provide two workflows depending on your assay's tolerance for Dimethyl Sulfoxide (DMSO). While DMSO ensures long-term stability, some sensitive primary cells may exhibit solvent-induced toxicity.

Method A: Anhydrous DMSO Stock (Recommended for Long-Term Storage)
  • Weighing: Under sterile conditions, accurately weigh the desired amount of Pemetrexed salt powder into a sterile microcentrifuge tube[3][9].

  • Solubilization: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM stock (e.g., 0.212 mL of DMSO per 1 mg of Pemetrexed disodium)[3]. Causality: Using anhydrous DMSO prevents moisture-induced degradation and premature hydrolysis of the glutamic acid moiety[8].

  • Dissolution: Vortex gently for 1-2 minutes. If the powder does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes[9].

  • Sterile Filtration (Optional but Recommended): Pass the solution through a 0.22 µm PTFE syringe filter (PTFE is highly compatible with DMSO)[9].

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles. Store immediately at -20°C, where it remains stable for up to 6 months[3].

Method B: Aqueous Stock (For Immediate, DMSO-Free Applications)
  • Reconstitution: Dissolve the powder in sterile 0.9% NaCl or PBS (pH 7.2) to a concentration of 10 mg/mL[3][9].

  • Validation: Verify the pH of the reconstituted solution is between 6.6 and 7.8[9].

  • Application: Use immediately for your experiment. Aqueous working solutions should be prepared fresh to avoid chemical degradation[9].

Workflow Weigh 1. Weigh Pemetrexed Salt Powder Solvent 2. Add Anhydrous DMSO or Sterile Water Weigh->Solvent Dissolve 3. Vortex & Gently Warm (37°C if needed) Solvent->Dissolve Filter 4. Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Aliquot 5. Aliquot Stock (Avoid Freeze-Thaw) Filter->Aliquot Store 6. Store at -20°C (Up to 6 months) Aliquot->Store

Workflow for preparing, filtering, and storing Pemetrexed stock solutions.

In Vitro Assay Application: Media Dilution Protocol

A common failure point in Pemetrexed assays is localized precipitation upon addition to culture media[3]. Follow this self-validating dilution protocol to ensure uniform drug distribution.

  • Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C. Causality: Cold media drastically reduces the thermodynamic solubility limit of the compound, causing instant crystallization[9].

  • Intermediate Dilution: Do not spike the concentrated DMSO stock directly into the final culture well. Instead, create an intermediate 10X or 100X working solution in the pre-warmed media.

  • Dropwise Addition: Add the intermediate solution dropwise to the final assay volume while gently swirling the media to ensure rapid and even dispersion[3].

  • DMSO Toxicity Control: Ensure the final DMSO concentration in the well is strictly ≤0.5% (v/v)[3][9]. Always include a vehicle control well containing the exact same final DMSO concentration to baseline solvent toxicity.

Troubleshooting Guide

  • Observation: Precipitate forms immediately after adding the stock to the culture medium.

    • Root Cause: Localized high concentration or exceeding the absolute solubility limit of the media (approx. 10 mg/mL in PBS)[3].

    • Resolution: Utilize the intermediate dilution method described above. Ensure the stock is added dropwise with continuous swirling[3].

  • Observation: Inconsistent IC50 values across biological replicates.

    • Root Cause: Repeated freeze-thaw cycles of the DMSO stock introduced atmospheric moisture, leading to compound degradation and reduced solubility[3][8].

    • Resolution: Strictly adhere to single-use aliquots. Discard any thawed aliquots after use[3].

  • Observation: Microparticulates visible under the microscope after 24 hours of incubation.

    • Root Cause: Cellular metabolism may have lowered the pH of the media, shifting the highly soluble Pemetrexed salt back toward its poorly soluble free-acid form[9].

    • Resolution: Ensure your culture media is adequately buffered (e.g., by supplementing with 25 mM HEPES) to maintain a stable pH during the assay duration.

References

  • Patsnap Synapse. "What is the mechanism of Pemetrexed Disodium Hydrate?
  • Patsnap Synapse. "What is Pemetrexed Disodium Hydrate used for?
  • Liv Hospital. "pemetrexeddisodium" Liv Hospital.
  • StatPearls.
  • MedKoo Biosciences.
  • Benchchem.
  • Benchchem. "Overcoming pemetrexed disodium solubility issues for in vitro studies" Benchchem.
  • Selleck Chemicals. "Pemetrexed Disodium (LY231514)
  • Benchchem. "Application Notes and Protocols: Preparing Pemetrexed Disodium Solutions for Cell Culture Experiments" Benchchem.
  • R&D Systems. "Pemetrexed | Dihydrofolate Reductase Inhibitors" Tocris Bioscience.

Sources

Method

Application Notes and Protocols for Pemetrexed L-Glutamic Acid Trisodium Salt in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pemetrexed L-Glutamic Acid Trisodium Salt in cell culture experiments. This document det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pemetrexed L-Glutamic Acid Trisodium Salt in cell culture experiments. This document details the mechanism of action, preparation, and application of Pemetrexed in various in vitro assays to assess its anti-cancer properties.

Introduction

Pemetrexed is a multi-targeted antifolate agent widely employed in chemotherapy, particularly for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] As a folate analog, its mechanism of action is centered on the disruption of critical folate-dependent metabolic processes essential for cell replication.[3] Understanding the precise protocols for its application in a controlled in vitro environment is paramount for accurate preclinical evaluation and mechanistic studies.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3][4] The primary targets of pemetrexed are:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[5][6]

  • Dihydrofolate Reductase (DHFR): By inhibiting DHFR, pemetrexed disrupts the regeneration of tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate.[1][7]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Pemetrexed inhibits GARFT, an enzyme crucial for the de novo purine biosynthesis pathway.[5][7]

The simultaneous inhibition of these enzymes leads to a depletion of the nucleotide pool, resulting in the cessation of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][6] Pemetrexed is transported into cells via the reduced folate carrier (RFC) and is subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated forms are more potent inhibitors of the target enzymes and are retained within the cell for a longer duration, enhancing the drug's cytotoxic efficacy.[4][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm RFC Reduced Folate Carrier (RFC) Pemetrexed Pemetrexed RFC->Pemetrexed FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed->FPGS Pemetrexed_polyglutamated Pemetrexed (Polyglutamated) TS Thymidylate Synthase (TS) Pemetrexed_polyglutamated->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_polyglutamated->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_polyglutamated->GARFT Inhibits FPGS->Pemetrexed_polyglutamated DNA_RNA_synthesis DNA/RNA Synthesis Inhibition Purine_synthesis Purine Synthesis GARFT->Purine_synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TS DHF DHF THF THF DHF->THF DHFR Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis Pemetrexed_ext Extracellular Pemetrexed Pemetrexed_ext->RFC

Caption: Mechanism of action of Pemetrexed.

Physicochemical and Biological Data

Accurate characterization of the research compound is fundamental for reproducible results.

Table 1: Physicochemical Properties of Pemetrexed L-Glutamic Acid Trisodium Salt

PropertyValue
Alternate Names Pemetrexed Disodium, Alimta, LY231514
Appearance White to light-yellow or green-yellow solid/powder[4]
Molecular Formula C₂₅H₂₅N₆O₉³⁻ (for the trisodium salt moiety)[8]
Solubility Soluble in DMSO up to 100 mM[4]

Table 2: Biological Activity of Pemetrexed

ParameterDescription
Mechanism of Action Inhibition of folate-dependent enzymes[4]
Primary Targets (Kᵢ) Thymidylate Synthase (TS): 1.3 nMDihydrofolate Reductase (DHFR): 7.2 nMGlycinamide Ribonucleotide Formyltransferase (GARFT): 65 nM[4]
Cellular Effects Induces apoptosis and cell cycle arrest[1][4]

Preparation of Pemetrexed Solutions for Cell Culture

Proper preparation of Pemetrexed solutions is critical for obtaining reliable and reproducible data.

Protocol 1: Preparation of a 10 mM Pemetrexed Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

  • Pemetrexed L-Glutamic Acid Trisodium Salt powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettors and sterile tips

Methodology:

  • Preparation: In a sterile environment (e.g., a biosafety cabinet), bring the Pemetrexed powder and DMSO to room temperature.[9]

  • Weighing: Carefully weigh the desired amount of Pemetrexed powder.[9]

  • Solubilization: Add the calculated volume of DMSO to the tube containing the Pemetrexed powder to achieve a 10 mM concentration.[4]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term use.[4][9]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM Pemetrexed stock solution in DMSO

  • Appropriate cell culture medium (folate-deficient RPMI is often recommended to avoid interference)[10]

  • Sterile tubes and pipettes

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM Pemetrexed stock solution at room temperature.[9]

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.[4]

  • DMSO Concentration Control: It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control containing the same final concentration of DMSO to account for any solvent effects.[4][9]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the final concentration of Pemetrexed.[9]

In Vitro Dosing Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of Pemetrexed. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for each specific cell line.[9]

Cell Viability Assays

Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of Pemetrexed.[1]

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate overnight to allow for cell attachment.[11]

  • Pemetrexed Treatment: Replace the medium with fresh medium containing various concentrations of Pemetrexed. Include a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Solubilization: After the four-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[11]

This assay also measures metabolic activity and offers the advantage of the formazan product being soluble in the culture medium.

Experimental Protocol: WST-1 Assay

  • Cell Seeding: Seed approximately 4,000 cells/well in 100 µL of medium in a 96-well plate.[12]

  • Drug Treatment: Add 100 µL of serially diluted Pemetrexed solutions to the wells. Include a vehicle control. Incubate for a specified period (e.g., 72 hours).[12][13]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours.[12][13]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

Apoptosis Assays

Apoptosis assays are critical for understanding the mechanism of Pemetrexed-induced cell death.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting: Treat cells with various concentrations of Pemetrexed for the desired time (e.g., 72 hours). Harvest both adherent and floating cells and wash with cold PBS.[1][11]

  • Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[1][11]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[11]

Cell Cycle Analysis

Pemetrexed is known to induce cell cycle arrest.[1] Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment and Harvesting: Treat cells with desired concentrations of Pemetrexed. Harvest cells and wash with cold PBS.[1]

  • Fixation: Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[1][13]

  • Staining: Wash the fixed cells with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[1][13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10mM Pemetrexed Stock (in DMSO) Working Prepare Working Solutions (in Media) Stock->Working Treat Treat Cells with Pemetrexed & Controls Working->Treat Seed Seed Cells in Plates Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Viability Cell Viability (MTT, WST-1) Incubate->Viability Apoptosis Apoptosis (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle (PI Staining) Incubate->CellCycle

Sources

Application

Application Note: Synthesis, Purification, and Characterization of Pemetrexed L-Glutamic Acid Trisodium Salt

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Biological Rationale Pemetrexed is a multi-targeted anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Biological Rationale

Pemetrexed is a multi-targeted antifolate antineoplastic agent that disrupts folate-dependent metabolic processes essential for cell replication. While clinically administered as a monoglutamate (Pemetrexed Disodium), the molecule acts essentially as a prodrug. Upon active transport into the intracellular environment, it undergoes rapid polyglutamation catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .

The addition of subsequent L-glutamic acid residues—most notably forming the diglutamate variant, Pemetrexed L-Glutamic Acid Trisodium Salt (CAS: 1265908-59-5) —increases the molecule's intracellular retention and dramatically enhances its binding affinity. The diglutamate form exhibits up to a 100-fold lower Ki​ against Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT) compared to the parent monoglutamate. Synthesizing this specific trisodium salt is critical for in vitro enzyme kinetic assays, pharmacokinetic metabolite standardization, and the development of advanced targeted delivery systems.

Mechanistic Pathway

Pathway Pem Pemetrexed (Monoglutamate) PemGlu Pemetrexed L-Glutamic Acid (Diglutamate) Pem->PemGlu Intracellular Polyglutamation FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->PemGlu TS Thymidylate Synthase (TS) PemGlu->TS High-Affinity Inhibition GARFT GARFT PemGlu->GARFT High-Affinity Inhibition

Intracellular activation of Pemetrexed via FPGS to the highly potent diglutamate form.

Synthetic Strategy & Causality

The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt requires precise regiocontrol. The incoming L-glutamic acid must exclusively form a peptide bond with the γ -carboxyl group of the parent pemetrexed, mimicking the natural biological linkage.

Causality in Reagent Selection:

  • Protecting Groups: Standard saponification of ethyl or methyl esters (typically used in industrial pemetrexed synthesis) is avoided here. Basic conditions can hydrolyze the newly formed γ -peptide bond or cause epimerization of the chiral centers . Instead, tert-butyl esters are utilized. They are orthogonal to basic hydrolysis and can be globally cleaved under acidic conditions (TFA) without disrupting the peptide backbone.

  • Coupling Chemistry: While CDMT/NMM is preferred for the first glutamate coupling to prevent oxazolone-mediated racemization, the γ -carboxyl group is less sterically hindered. Thus, the highly efficient EDC·HCl / HOBt system is selected to drive the γ -coupling to completion.

  • Trisodium Salt Formation: The fully deprotected diglutamate contains three free carboxylic acid groups (two α -carboxyls and one terminal γ -carboxyl). Precise titration with exactly 3.0 equivalents of NaOH yields the highly water-soluble trisodium salt.

Synthetic Workflow

Synthesis A Pemetrexed α-tert-butyl ester (Free γ-COOH) C Protected Pemetrexed Diglutamate A->C EDC·HCl, HOBt, DIPEA (Regioselective Coupling) B L-Glutamic Acid di-tert-butyl ester HCl B->C D Pemetrexed Diglutamate (Triacid) C->D TFA / DCM / TIPS (Global Deprotection) E Pemetrexed L-Glutamic Acid Trisodium Salt D->E NaOH (3 eq), pH 7.8-8.0 (Salt Formation)

Regioselective synthetic workflow for Pemetrexed L-Glutamic Acid Trisodium Salt.

Self-Validating Experimental Protocols

Protocol A: Regioselective Amide Coupling

Objective: Synthesize the fully protected diglutamate intermediate.

  • Initiation: Suspend Pemetrexed α -tert-butyl ester (1.0 eq) and L-glutamic acid di-tert-butyl ester hydrochloride (1.1 eq) in anhydrous DMF (10 mL/g).

  • Activation: Cool the mixture to 0 °C under argon. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The solution will clarify, indicating the neutralization of the hydrochloride salt.

  • Coupling: Add Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • In-Process Control (IPC) 1: Stir at room temperature for 4 hours. Pull a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via HPLC (227 nm). Validation Check: The reaction is complete when the starting material peak (< 2% Area) is replaced by a single lipophilic product peak.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (removes unreacted amine), saturated NaHCO3 (removes unreacted acid/HOBt), and brine. Dry over Na2SO4 and concentrate under vacuum.

Protocol B: Global Deprotection

Objective: Cleave all tert-butyl esters to yield the free triacid.

  • Reaction: Dissolve the protected intermediate in Dichloromethane (DCM) (5 mL/g). Add Triisopropylsilane (TIPS) (0.1 eq) as a carbocation scavenger.

  • Cleavage: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) TFA:DCM ratio is achieved. Stir at room temperature for 3 hours.

  • IPC 2: Analyze via LC-MS. Validation Check: Complete disappearance of the parent mass and appearance of the m/z 555.1 [M−H]− signal confirms the removal of all three tert-butyl groups.

  • Isolation: Concentrate the mixture under a stream of nitrogen to a viscous oil. Precipitate the product by triturating with ice-cold diethyl ether. Filter and dry the highly hygroscopic triacid under high vacuum.

Protocol C: Trisodium Salt Formation & Resin Purification

Objective: Isolate the pure trisodium salt without inorganic impurities.

  • Titration: Suspend the crude triacid in degassed, deionized water. Slowly titrate with 0.1 M NaOH while monitoring with a calibrated pH meter.

  • IPC 3: Validation Check: The suspension will fully dissolve as the pH approaches 7.0. Stop titration exactly at pH 7.8 - 8.0 . Do not exceed pH 8.5, as the pyrimidine ring becomes susceptible to hydrolytic degradation.

  • Resin Purification: Highly polar antifolate polyglutamates are difficult to purify via standard silica. Load the aqueous solution onto a column packed with a macroporous styrene-divinylbenzene resin (e.g., Sepabeads SP-207SS) .

  • Elution: Elute with pure water to remove inorganic salts (NaTFA), followed by a 0-10% Acetonitrile gradient in water to elute the pure Pemetrexed L-Glutamic Acid Trisodium Salt.

  • Lyophilization: Pool the pure fractions (HPLC >99.5%) and lyophilize to yield a light-beige amorphous powder.

Analytical Characterization Data

All quantitative data must be verified against the following specifications to ensure batch-to-batch reproducibility for biological assays.

ParameterSpecificationAnalytical Method
Appearance White to light-beige amorphous powderVisual Inspection
Molecular Formula C25H25N6Na3O9High-Resolution Mass Spec (HRMS)
Molecular Weight 622.47 g/mol Mass Spectrometry
Chiral Purity >99.5% (L, L-diastereomer)Chiral HPLC (Achiral stationary phase with chiral mobile phase additives)
pH (1% aqueous) 7.5 – 8.0Potentiometry
Solubility >100 mg/mL (Water)Gravimetric
Isotopic Mass (ESI-MS) m/z 555.1 [M−3Na+2H]− LC-MS (Negative Ion Mode)

References

  • PubChem Compound Summary for CID 135410875, Pemetrexed. National Center for Biotechnology Information.[Link]

  • Pemetrexed L-Glutamic Acid Trisodium Salt - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS) Global Substance Registration System (GSRS).[Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules (2015).[Link]

  • Development and Binding Mode Assessment of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-L-γ-glutamyl-D-glutamic. Journal of Medicinal Chemistry (2014).[Link]

Method

Formulation Development for Pemetrexed L-Glutamic Acid Trisodium Salt Nanoparticles

A Comprehensive Application Note & Protocol for Double Emulsion Solvent Evaporation (W1/O/W2) Introduction & Formulation Rationale Pemetrexed L-Glutamic Acid Trisodium Salt (PMX) is a potent, multi-targeted antifolate an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Note & Protocol for Double Emulsion Solvent Evaporation (W1/O/W2)

Introduction & Formulation Rationale

Pemetrexed L-Glutamic Acid Trisodium Salt (PMX) is a potent, multi-targeted antifolate antineoplastic agent. It disrupts folate-dependent metabolic processes essential for cell replication. However, its high hydrophilicity and rapid systemic clearance necessitate advanced delivery vehicles to achieve therapeutic accumulation in the tumor microenvironment. Encapsulating PMX in Poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) nanoparticles offers a robust solution to enhance circulation time and facilitate targeted intracellular delivery ()[1].

The Causality of the W1/O/W2 Choice: Because PMX is formulated as a highly water-soluble trisodium salt, standard single emulsion (O/W) or nanoprecipitation techniques result in massive drug leakage into the continuous aqueous phase, yielding encapsulation efficiencies often below 10%. To counteract this, the double emulsion solvent evaporation (W1/O/W2) method is employed ()[2]. This technique creates an internal aqueous core (W1) that traps the hydrophilic PMX within a hydrophobic PLGA shell (O), which is subsequently dispersed in an external aqueous stabilizer (W2).

Mechanistic Pathway of Action

Once the PLGA-PEG-PMX nanoparticles reach the tumor site, they are internalized through endocytosis. The acidic environment of the endolysosome triggers the hydrolysis of the PLGA matrix, releasing PMX into the cytosol. Free PMX then acts as a false substrate, competitively inhibiting Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT), ultimately halting DNA synthesis and inducing apoptosis ()[3].

PMX_Mechanism NP PLGA-PEG-PMX NP Endosome Endosomal Uptake NP->Endosome Endocytosis Release Cytosolic Release (PMX) Endosome->Release Escape TS Thymidylate Synthase (TS) Inhibition Release->TS DHFR DHFR Inhibition Release->DHFR GARFT GARFT Inhibition Release->GARFT DNA DNA Synthesis Halt & Apoptosis TS->DNA DHFR->DNA GARFT->DNA

Mechanistic pathway of PLGA-PEG-PMX nanoparticle cellular uptake and multi-targeted inhibition.

Materials & Reagents

  • Active Pharmaceutical Ingredient (API): Pemetrexed L-Glutamic Acid Trisodium Salt.

  • Polymer: PLGA-PEG block copolymer (50:50 lactide:glycolide ratio, MW ~30-50 kDa). Causality: The 50:50 ratio provides the fastest degradation rate among PLGA variants, ensuring timely drug release, while the PEG block provides a "stealth" corona to evade reticuloendothelial system (RES) clearance ()[4].

  • Organic Solvent: Dichloromethane (DCM).

  • Surfactant: Polyvinyl Alcohol (PVA, MW 30-70 kDa, 87-90% hydrolyzed).

Step-by-Step Methodology: W1/O/W2 Double Emulsion

This protocol is designed as a self-validating system, ensuring that structural integrity and encapsulation efficiency are maintained at each critical junction.

Step 1: Preparation of the Internal Aqueous Phase (W1) Dissolve 10 mg of PMX in 0.5 mL of 1X PBS (pH 7.4). Causality: PBS maintains the physiological pH, preventing the precipitation of the trisodium salt within the core.

Step 2: Preparation of the Organic Phase (O) Dissolve 100 mg of PLGA-PEG in 2.0 mL of DCM. Validation Check: The solution must be completely clear. Any cloudiness indicates incomplete polymer dissolution, which will compromise the structural integrity of the nanoparticle shell.

Step 3: Primary Emulsion (W1/O) Formation Add the W1 phase dropwise into the O phase while subjecting the mixture to probe sonication (40% amplitude for 60 seconds) in an ice bath. Causality: The ice bath dissipates the intense heat generated by acoustic cavitation, preventing thermal degradation of both the polymer and the API. Validation Check: The resulting emulsion should be a milky-white, opaque dispersion. If phase separation occurs within 1 minute of stopping the sonicator, the sonication energy was insufficient, or the polymer concentration is too low to stabilize the water droplets.

Step 4: Secondary Emulsion (W1/O/W2) Formation Immediately transfer the primary emulsion (W1/O) dropwise into 10 mL of the external aqueous phase (W2) containing 2% (w/v) PVA under continuous probe sonication (40% amplitude for 2 minutes) in an ice bath. Causality: PVA acts as a steric stabilizer. Its hydrophobic acetate groups anchor into the PLGA/DCM droplet, while its hydrophilic hydroxyl groups extend into the water, preventing droplet coalescence during solvent evaporation.

Step 5: Solvent Evaporation Transfer the secondary emulsion to a magnetic stirrer and stir at 500 RPM for 4 hours at room temperature in a fume hood. Causality: Continuous stirring facilitates the diffusion and evaporation of DCM. As the solvent evaporates, the PLGA-PEG polymer precipitates and hardens, locking the PMX within the internal aqueous core.

Step 6: Nanoparticle Recovery and Washing Collect the hardened nanoparticles via ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in ultra-pure water. Repeat this washing step twice. Validation Check: Analyze the supernatant via UV-Vis spectroscopy (at ~227 nm for PMX). A high drug concentration in the wash indicates poor encapsulation efficiency (EE%) and a failed primary emulsion.

Step 7: Lyophilization Resuspend the final pellet in a 5% (w/v) sucrose solution and freeze-dry for 48 hours. Causality: Sucrose acts as a cryoprotectant, replacing water molecules during freezing to prevent nanoparticle aggregation and the collapse of the polymeric structure.

W1_O_W2 W1 W1 Phase (PMX in PBS) Primary Primary Emulsion (W1/O) Probe Sonication (Ice Bath) W1->Primary O O Phase (PLGA-PEG in DCM) O->Primary Secondary Secondary Emulsion (W1/O/W2) Probe Sonication Primary->Secondary W2 W2 Phase (PVA in Water) W2->Secondary Evap Solvent Evaporation (Magnetic Stirring, 4h) Secondary->Evap Wash Ultracentrifugation & Washing Evap->Wash Lyophilize Lyophilization (with 5% Sucrose) Wash->Lyophilize

Step-by-step workflow of the W1/O/W2 double emulsion solvent evaporation method.

Quality by Design (QbD) & Quantitative Data

Formulation parameters directly dictate the Critical Quality Attributes (CQAs) of the nanoparticles. The table below summarizes the causal relationships between formulation variables and expected physicochemical properties based on established PLGA double-emulsion frameworks ()[5].

Formulation VariableParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA 50:50 (Low MW, ~10 kDa) 120 ± 150.15-25 ± 345 ± 5
PLGA 50:50 (High MW, ~50 kDa) 180 ± 200.22-28 ± 475 ± 6
1% PVA (W2 Phase) 210 ± 250.28-15 ± 260 ± 4
5% PVA (W2 Phase) 140 ± 120.12-22 ± 355 ± 5

Data Causality:

  • Polymer MW: High MW PLGA increases the viscosity of the organic phase, which reduces drug diffusion from the W1 core into the outer W2 aqueous phase during solvent evaporation, thereby significantly increasing Encapsulation Efficiency (EE%)[6].

  • PVA Concentration: Higher PVA concentration reduces interfacial tension more effectively, leading to smaller particle sizes and lower PDI. However, excess PVA can slightly reduce the EE% by increasing the solubility of the drug in the external phase[6].

Troubleshooting & Process Optimization

  • Issue: Low Encapsulation Efficiency (<30%)

    • Cause: Rapid diffusion of the hydrophilic PMX from the W1 phase to the W2 phase before the polymer shell hardens.

    • Solution: Increase the PLGA concentration in the organic phase to increase viscosity, creating a denser barrier. Alternatively, increase the osmotic pressure of the W2 phase (e.g., by adding a low concentration of NaCl) to reduce the osmotic gradient that drives water and drug outward.

  • Issue: High Polydispersity Index (PDI > 0.25)

    • Cause: Uneven shear forces during the secondary emulsification step.

    • Solution: Standardize the depth of the sonicator probe (ensure it is submerged exactly halfway into the liquid volume) and avoid contact with the vessel walls to ensure uniform acoustic cavitation.

References

  • Lu et al. (2015). "Antitumor and antimetastatic effects of pemetrexed-loaded targeted nanoparticles in B16 bearing mice". Taylor & Francis. URL:[Link]

  • Vega et al. (2018). "Evaluation of METase-pemetrexed-loaded PEG–PLGA nanoparticles modified with anti-CD133–scFV for treatment of gastric carcinoma". Bioscience Reports. URL:[Link]

  • Hariri et al. (2024). "Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery". Biomicrofluidics. URL:[Link]

  • Carter et al. (2020). "Development of a Pemetrexed/Folic Acid Nanoformulation: Synthesis, Characterization, and Efficacy in a Murine Colorectal Cancer Model". ACS Omega. URL:[Link]

  • Application of PLGA in Tumor Immunotherapy (2024). Polymers. URL:[Link]

Sources

Application

Application Note: Optimization of Lyophilization Process Parameters for Pemetrexed L-Glutamic Acid Trisodium Salt

Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale Pemetrexed L-Glutamic Acid T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Formulation Scientists, Process Engineers, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Pemetrexed L-Glutamic Acid Trisodium Salt is a multi-targeted antifolate antineoplastic agent utilized in the treatment of non-small cell lung cancer and pleural mesothelioma[1][2]. While the disodium salt (e.g., Alimta) is the most common commercial presentation, the trisodium variant presents unique formulation challenges. The additional sodium ion induces an alkaline microenvironmental shift, altering the molecule's hygroscopicity and increasing its susceptibility to base-catalyzed hydrolysis and oxidative degradation of the pyrrolopyrimidine core[3][4].

To ensure long-term stability and clinical efficacy, the active pharmaceutical ingredient (API) must be formulated as a lyophilized (freeze-dried) powder[2]. Designing a successful lyophilization cycle for this specific salt requires precise thermodynamic control to prevent cake collapse, minimize residual moisture, and arrest degradation kinetics during compounding[5][6].

Formulation Design & Causality

A robust lyophilization protocol is entirely dependent on the physical chemistry of the liquid formulation. The excipients and compounding conditions detailed below are specifically selected to mitigate the vulnerabilities of the Pemetrexed Trisodium molecule:

  • Temperature Control (0°C – 5°C): Pemetrexed undergoes rapid hydrolytic degradation in aqueous solutions at room temperature. Maintaining the compounding vessel at 0°C – 5°C significantly suppresses these degradation kinetics prior to freezing[7][8].

  • Dissolved Oxygen (DO) Control: The API is highly sensitive to oxidation. Aggressive nitrogen purging of the Water for Injection (WFI) to achieve a DO level of < 0.2 mg/L is a critical prerequisite[4][7].

  • Bulking Agent (Mannitol): Mannitol acts as a crystallizing bulking agent. Its rapid crystallization during the pre-freezing phase establishes a robust structural matrix and elevates the collapse temperature ( Tc​ ) of the interstitial amorphous pemetrexed phase, enabling more efficient and aggressive primary drying[2][8].

  • pH Adjustment: The trisodium salt inherently raises the pH of the aqueous solution. Titrating the pH to a physiological range of 7.0 – 7.5 using 0.1 M HCl minimizes base-catalyzed degradation while preventing API precipitation[4][7].

Table 1: Optimized Formulation Composition
ComponentFunctionTarget Concentration / Ratio
Pemetrexed Trisodium Salt Active Pharmaceutical Ingredient25 mg/mL (Target Reconstituted)
Mannitol Bulking Agent / Tc​ Modifier1:1.2 (API to Mannitol mass ratio)
0.1 M HCl / 0.1 M NaOH pH Adjustmentq.s. to pH 7.2 ± 0.2
Nitrogen Gas Antioxidant Purgeq.s. to DO < 0.2 mg/L
Water for Injection (WFI) Solventq.s. to target batch volume

Experimental Protocol: Compounding & Filling

The following step-by-step methodology ensures a self-validating workflow where environmental controls dictate product quality.

LyoWorkflow Start Water for Injection (WFI) Nitrogen Purge (DO < 0.2 mg/L) API Add Pemetrexed Trisodium & Chill to 0-5°C Start->API Bulking Add Mannitol (Bulking Agent) API->Bulking pH pH Adjustment (7.0 - 7.5 with HCl/NaOH) Bulking->pH Filter Sterile Filtration (0.22 µm) & Vial Filling pH->Filter Freeze Pre-Freezing (-45°C, 2-4 hours) Filter->Freeze PriDry Primary Drying (-10°C, 100 mTorr, 15h+) Freeze->PriDry SecDry Secondary Drying (+40°C, 50 mTorr, 4h+) PriDry->SecDry End Stoppering & Capping (Moisture < 1.5%) SecDry->End

Figure 1: Formulation and lyophilization workflow for Pemetrexed Trisodium Salt.

Step-by-Step Compounding Methodology
  • Solvent Preparation: Dispense 80% of the final batch volume of WFI into a jacketed compounding vessel. Chill the WFI to 0°C – 5°C[7].

  • Deoxygenation: Sparge the chilled WFI with sterile-filtered Nitrogen gas. Validation Check: Do not proceed until a calibrated DO probe confirms the Dissolved Oxygen concentration is < 0.2 mg/L[4][7]. Maintain a nitrogen blanket over the liquid surface.

  • API Addition: Slowly add the Pemetrexed L-Glutamic Acid Trisodium Salt under continuous agitation (200-300 RPM) until complete dissolution is visually confirmed.

  • Excipient Addition: Add Mannitol at a 1:1.2 mass ratio relative to the API. Stir until the solution is completely clear and homogenous[8].

  • pH Titration: Measure the solution pH. Carefully titrate with 0.1 M HCl to bring the pH down to the stable range of 7.2 ± 0.2[7].

  • Volume Make-up & Filtration: QS to the final volume with chilled, nitrogen-purged WFI. Filter the solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade membrane.

  • Filling: Fill the sterile solution into depyrogenated Type I borosilicate glass vials and partially insert slotted bromobutyl lyophilization stoppers.

Lyophilization Cycle Parameters & Thermodynamic Rationale

The freeze-drying cycle must be strictly tailored to the thermal properties of the formulation. The glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ) dictates the boundaries of the primary drying phase[5][9].

  • Pre-Freezing: The product is cooled to -45°C. Causality: This temperature is well below the Tg′​ of the amorphous pemetrexed phase and the eutectic temperature of mannitol. This ensures complete solidification, preventing macroscopic cake collapse during the subsequent vacuum phase[6][8].

  • Primary Drying (Sublimation): Conducted at a shelf temperature of -10°C and a chamber pressure of 100 mTorr. Causality: The product temperature at the sublimation interface must remain strictly below the collapse temperature ( Tc​ ), which is generally 2-5°C higher than Tg′​ [5]. A shelf temperature of -10°C provides sufficient thermal energy to drive sublimation while keeping the ice interface safely below Tc​ , preserving the porous matrix[6][8].

  • Secondary Drying (Desorption): The shelf temperature is ramped to +40°C under deep vacuum (50 mTorr). Causality: This isothermal desorption phase removes bound hydration water from the amorphous matrix. Elevated temperatures are required to break these molecular bonds, reducing the residual moisture content to < 1.5% to prevent long-term hydrolytic degradation[6][8].

Table 2: Validated Lyophilization Cycle Parameters
Process PhaseShelf Temperature (°C)Ramp Rate (°C/min)Hold Time (hours)Chamber Pressure (mTorr)
Pre-Freezing -5.00.51.0Atmospheric
Pre-Freezing -45.00.54.0Atmospheric
Primary Drying -10.00.518.0100
Secondary Drying +15.00.52.050
Secondary Drying +40.00.24.050

Quality Attributes and Analytical Validation

To ensure the trustworthiness and reproducibility of the batch, the protocol functions as a self-validating system. The physical outcomes post-lyophilization directly validate the thermodynamic inputs:

  • Cake Appearance: Must be a uniform, white to off-white intact porous cake. Diagnostic: Shrinkage, cracking, or meltback indicates that the product temperature exceeded Tc​ during primary drying, necessitating a reduction in shelf temperature or chamber pressure[10].

  • Residual Moisture: Perform Karl Fischer titration. Moisture must be ≤ 1.5% w/w[8]. Higher moisture indicates insufficient secondary drying time or temperature.

  • Reconstitution Time: Upon addition of 0.9% NaCl or 5% Dextrose, the cake must dissolve completely in < 60 seconds, yielding a clear, colorless to pale yellow solution[2][11].

  • Assay and Impurities: HPLC analysis must confirm API assay ≥ 98.0% and total related substances (specifically oxidative and hydrolytic degradants) ≤ 0.28%[8].

References

  • [1] NCATS Inxight Drugs. Pemetrexed L-Glutamic Acid Trisodium Salt. National Center for Advancing Translational Sciences. URL: [Link]

  • [3] Global Substance Registration System (GSRS). PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. National Institutes of Health. URL:[Link]

  • [7] Google Patents. CN108992413B - A kind of pemetrexed disodium freeze-dried powder injection and preparation method thereof. URL:

  • [11] DergiPark. Development of stable formulations of pemetrexed. Journal of Research in Pharmacy. URL:[Link]

  • [2] European Medicines Agency (EMA). Assessment report - Pemetrexed Fresenius Kabi. URL:[Link]

  • [4] European Patent Office. EP 2854768 B1 - PHARMACEUTICAL COMPOSITIONS OF PEMETREXED. URL:

  • [8] Google Patents. CN102106833B - Pemetrexed disodium freeze-dried powder injection and preparation method thereof. URL:

  • [10] Studylib. Lyophilization of Small-Molecule Injectables: Industry Perspective. URL:[Link]

  • [5] World Intellectual Property Organization. WO2010030598A2 - Pharmaceutical formulations comprising pemetrexed. URL:

  • [6] Research Journal of Pharmacy and Technology. A Review on Freeze-drying: A Stability Enhancement Technique. URL:[Link]

  • [9] Google Patents. WO2010030598A2 - Pharmaceutical formulations comprising pemetrexed. URL:

Sources

Method

Application Note: Isotopic Labeling and LC-MS/MS Quantification of Pemetrexed L-Glutamic Acid Trisodium Salt

Introduction & Mechanistic Context Pemetrexed L-Glutamic Acid Trisodium Salt is a highly potent, multi-targeted antifolate (MTA) antineoplastic agent utilized primarily in the treatment of non-small cell lung cancer (NSC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Pemetrexed L-Glutamic Acid Trisodium Salt is a highly potent, multi-targeted antifolate (MTA) antineoplastic agent utilized primarily in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Unlike classical single-target antifolates, pemetrexed disrupts multiple folate-dependent metabolic processes essential for purine and pyrimidine synthesis.

The pharmacological efficacy of pemetrexed is strictly dependent on its intracellular metabolism. Once internalized via the folate receptor-α or the reduced folate carrier, pemetrexed undergoes rapid polyglutamation catalyzed by folylpoly-γ-glutamate synthetase (FPGS). This polyglutamation prolongs its intracellular retention and exponentially enhances its inhibitory affinity for key target enzymes, specifically thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1].

Understanding and quantifying both the parent drug and its intracellular polyglutamated forms is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

Mechanism P_Ext Pemetrexed (Extracellular) Transport Folate Receptor-α P_Ext->Transport P_Int Pemetrexed (Intracellular) Transport->P_Int FPGS FPGS Enzyme (Polyglutamation) P_Int->FPGS Catalysis P_Poly Pemetrexed Polyglutamates (Active Metabolites) FPGS->P_Poly Targets Inhibition of TS, DHFR, GARFT P_Poly->Targets High Affinity Apoptosis DNA Synthesis Blockade (Apoptosis) Targets->Apoptosis

Pemetrexed intracellular polyglutamation and multi-target inhibition pathway.

The Analytical Challenge & The Role of Stable Isotope Labeling

Quantifying pemetrexed in complex biological matrices (plasma, serum, or cell lysates) presents significant analytical challenges. The molecule is highly polar, susceptible to oxidative degradation, and subject to severe matrix effects during Electrospray Ionization (ESI).

To achieve the necessary sensitivity—often down to 0.025 μg/L for clinical microdosing studies—a stable isotope-labeled internal standard (SIL-IS) is mandatory[2].

Causality of Isotope Selection: While deuterium-labeled standards (e.g.,[2H5]-Pemetrexed) are common, deuterium atoms located near exchangeable functional groups can undergo H/D scrambling in protic LC solvents (like water and methanol). Therefore, [13C5]-Pemetrexed is the gold standard. By incorporating five Carbon-13 atoms directly into the stable carbon skeleton of the glutamic acid moiety, the internal standard achieves a +5 Da mass shift. This perfectly isolates the SIL-IS from the natural isotopic envelope of the unlabeled drug, ensuring absolute chemical stability and identical co-elution, which perfectly normalizes any ion suppression encountered in the ESI source[3].

Experimental Workflow & Protocols: A Self-Validating System

The following protocol details a robust Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS for the quantification of pemetrexed, utilizing[13C5]-Pemetrexed as the self-validating internal standard[2].

Workflow Sample Plasma Sample (+ Ascorbic Acid) Spike Spike SIL-IS ([13C5]-Pemetrexed) Sample->Spike SPE Solid Phase Extraction (Desalting) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

LC-MS/MS analytical workflow utilizing stable isotope-labeled internal standards.

Step-by-Step Methodology

Phase 1: Reagent and Sample Preparation

  • SIL-IS Spiking: Aliquot 100 μL of human EDTA-plasma into a microcentrifuge tube. Add 10 μL of the [13C5]-Pemetrexed working solution (50 μg/L). Rationale: Spiking the internal standard at the very beginning ensures that any volumetric losses during extraction are perfectly mathematically corrected by the Analyte/IS ratio.

  • Antioxidant Addition: Add 20 μL of a 20 mg/mL ascorbic acid solution. Rationale: Pemetrexed contains a pyrrolopyrimidine nucleus that is highly sensitive to oxidation. Ascorbic acid acts as a sacrificial antioxidant, preserving the structural integrity of the analyte during subsequent evaporation steps[2].

Phase 2: Solid-Phase Extraction (SPE) Note: SPE is prioritized over simple protein precipitation because precipitation fails to remove endogenous phospholipids, which compete for charge in the ESI source and cause severe ion suppression.

  • Conditioning: Condition polymeric reversed-phase SPE cartridges (e.g., Plexa Bond Elut) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Load the spiked plasma sample onto the cartridge.

  • Washing: Wash the sorbent twice with 1 mL water, followed by 1 mL of 5% methanol in water. Rationale: This removes highly polar salts and hydrophilic matrix proteins while keeping the moderately polar pemetrexed bound to the polymeric sorbent.

  • Elution: Elute the analytes using 0.25 mL of Methanol:Formic Acid (98:2, v/v). Rationale: The acidic modifier neutralizes the carboxylate groups on the glutamic acid moiety of pemetrexed, breaking ionic interactions with the sorbent and ensuring high recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 37°C. Reconstitute in 100 μL of Acetonitrile:Ascorbic Acid (0.1% Formic Acid) (2:1:7, v/v/v)[2].

Phase 3: UHPLC-MS/MS Conditions

  • Chromatography: Inject 5 μL onto a sub-2 μm C18 UHPLC column maintained at 40°C.

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Start at 5% B to retain the polar pemetrexed, ramping to 95% B over 4 minutes to elute hydrophobic matrix lipids and prevent column carryover.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Data Presentation & Assay Validation

To ensure the trustworthiness of the assay, the system must be validated against FDA/EMA bioanalytical guidelines. The use of [13C5]-Pemetrexed allows the assay to achieve exceptional precision and accuracy, even at sub-nanogram levels[2],[3].

Table 1: Optimized MRM Transitions for Pemetrexed and SIL-IS
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Pemetrexed 428.1281.11550
[13C5]-Pemetrexed (IS) 433.1281.11550
Pemetrexed-Glu2 (Metabolite) 557.2410.12050

Note: The primary fragmentation pathway involves the cleavage of the amide bond, resulting in the loss of the glutamic acid moiety. Because the 13C labels are located on the glutamic acid tail, the product ion (m/z 281.1) is identical for both the labeled and unlabeled species, simplifying collision cell optimization.

Table 2: Summary of Assay Validation Parameters
Validation ParameterPerformance Metric
Linear Dynamic Range 0.025 – 25.0 μg/L
Lower Limit of Quantification (LLOQ) 0.025 μg/L (0.2 nmol/L for metabolites)
Intra-day Precision (CV%) ≤ 8.8%
Inter-day Precision (CV%) ≤ 8.8%
Extraction Recovery 59 ± 1% (Matched perfectly by SIL-IS at 55 ± 5%)
Autosampler Stability 48 hours at 10°C (Protected by Ascorbic Acid)

Conclusion

The integration of [13C5]-Pemetrexed as a stable isotope-labeled internal standard transforms the LC-MS/MS bioanalysis of pemetrexed into a highly robust, self-validating system. By understanding the causality behind oxidative degradation and matrix-induced ion suppression, researchers can utilize targeted SPE and antioxidant protection to achieve extraordinary sensitivity. This protocol not only supports routine therapeutic drug monitoring but also enables high-resolution microdosing studies and intracellular polyglutamate profiling, driving the future of personalized oncology.

References

  • Phase I and Pharmacokinetic Study of Pemetrexed with High-Dose Folic Acid Supplementation or Multivitamin Supplementation in Patients with Locally Advanced or Metastatic Cancer. AACR Journals.[Link]

  • Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. PMC.[Link]

  • A new quantification method for assessing plasma concentrations of pemetrexed and its polyglutamate metabolites. PubMed.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Pemetrexed L-Glutamic Acid Trisodium Salt

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and in vitro pharmacology, handling polyglutamated antifolates presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and in vitro pharmacology, handling polyglutamated antifolates presents unique physicochemical challenges. Pemetrexed L-Glutamic Acid Trisodium Salt (CAS 1265908-59-5, MW: 622.47 g/mol )[1] represents an intracellularly active, polyglutamated derivative of pemetrexed. While its three sodium carboxylate groups theoretically confer high hydrophilicity, researchers frequently encounter sudden precipitation in complex media, concentration-dependent aggregation, and rapid oxidative degradation.

This guide bypasses generic reconstitution instructions. Instead, we dissect the thermodynamic and kinetic drivers of pemetrexed precipitation and provide self-validating protocols to ensure your compound remains solubilized, biologically active, and experimentally reliable.

Quantitative Solubility & Stability Parameters

To establish a functional baseline, all formulation strategies must operate within the following empirically validated physicochemical boundaries[2][3]:

ParameterOptimal Value / RangeMechanistic Impact on Solubility & Stability
Optimal pH Range 6.5 – 8.5Maintains deprotonation of all 3 carboxyl groups; prevents protonation-induced aggregation[2].
Max Aqueous Stock Conc. ~50 mg/mLAchievable only with amino acid co-solvents (e.g., L-Arginine) and antioxidants[2][3].
Max DMSO Stock Conc. ≤ 100 mMHigh absolute solubility, but risks localized precipitation upon rapid media addition[4].
Sodium Sulfite Conc. 0.06 mg/mLActs as a sacrificial reductant to prevent oxidative polymerization of the pyrrolo-pyrimidine ring[2].
HP-β-CD Molar Ratio 1:1 (Drug:CD)Shields the hydrophobic core, preventing intermolecular π−π stacking in aqueous environments[5].
Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why does my Pemetrexed L-Glutamic Acid Trisodium Salt precipitate immediately when added to cell culture media?

Mechanistic Causality: This is rarely a pure solubility limit issue; it is a kinetic precipitation driven by two distinct factors:

  • Divalent Cation Cross-linking: The three carboxylate groups on the glutamic acid moieties have a high affinity for Ca2+ and Mg2+ present in standard culture media (e.g., DMEM, RPMI). This coordination forms insoluble polymeric complexes.

  • Localized Supersaturation: Rapidly injecting a high-concentration DMSO stock (e.g., 100 mM) into aqueous media causes the DMSO solvent to diffuse away faster than the pemetrexed can solvate into the water, crashing the drug out of solution at the injection site[4]. Furthermore, standard incubator evaporation can slowly push the concentration past the solubility limit over 48-72 hours[4].

Self-Validating Protocol: Dropwise Media Integration

  • Preparation: Warm the target cell culture medium to 37°C. Ensure the medium pH is strictly 7.2.

  • Agitation: Place the media tube/flask on a magnetic stirrer to create a gentle, continuous vortex.

  • Addition: Using a micropipette, add the Pemetrexed stock solution dropwise (approx. 10 µL/sec) directly into the center of the vortex to ensure instantaneous dispersion[4].

  • Validation Check: Incubate the prepared media at 37°C for 30 minutes. Inspect a 1 mL aliquot under an inverted microscope at 10x-20x magnification. The absence of needle-like or amorphous microcrystals confirms successful integration. If crystals are present, you must switch to a lower concentration stock or utilize a calcium-reduced medium.

FAQ 2: How do I formulate a highly concentrated (50 mg/mL), stable aqueous stock without using DMSO?

Mechanistic Causality: While the trisodium salt is more soluble than the free acid, it is highly susceptible to acidic hydrolysis and oxidation. Oxidation of the pyrrolo-pyrimidine ring generates insoluble dimers[2]. To achieve a 50 mg/mL aqueous stock, we must use a dual-excipient approach: adding amino acids (like L-Arginine) which act as bulky counter-ions to disrupt crystal lattice formation[3], and sacrificial antioxidants (Sodium Sulfite and N-acetylcysteine) to prevent oxidative degradation[2].

Self-Validating Protocol: High-Concentration Aqueous Formulation

  • Antioxidant Base: In a sterile microcentrifuge tube, dissolve 1.63 mg N-acetylcysteine (NAC) and 0.06 mg Sodium Sulfite in 0.8 mL of sterile Water for Injection (WFI)[2].

    • Validation Check 1: Inspect visually against a dark background; the solution must be optically clear.

  • Drug Addition: Slowly add 50 mg of Pemetrexed L-Glutamic Acid Trisodium Salt powder to the solution while vortexing.

  • pH Adjustment & Solubilization: The solution will likely appear cloudy. Add L-Arginine (10 mg/mL stock solution) dropwise to adjust the pH to 7.2 – 7.5[3]. The bulky basic amino acid will facilitate complete dissolution.

  • Volume Adjustment: QS to 1.0 mL with WFI.

  • Sterilization & Validation: Pass the solution through a 0.22 µm PES syringe filter.

    • Validation Check 2: Measure the absorbance of a 1:1000 dilution at 227 nm (UV-Vis) pre- and post-filtration. A difference of < 2% confirms no drug was lost to micro-precipitation. Store aliquots at -20°C.

FAQ 3: I am moving to in vivo studies. How can I improve the apparent solubility and oral/membrane permeability simultaneously?

Mechanistic Causality: For in vivo applications, simply dissolving the drug is insufficient; it must remain bioavailable. Physical formulation approaches are highly relevant here[6]. By complexing the drug with Hydroxypropyl- β -cyclodextrin (HP- β -CD), the hydrophobic pyrrolo-pyrimidine core is sequestered within the cyclodextrin cavity, while the hydrophilic trisodium glutamate tails remain exposed to the aqueous environment. This prevents intermolecular stacking and enhances membrane permeability without sacrificing aqueous solubility[5].

Self-Validating Protocol: HP- β -CD Complexation

  • Cyclodextrin Solution: Dissolve HP- β -CD in deionized water to create a 10 mM solution.

  • Drug Solution: Prepare a 10 mM solution of Pemetrexed L-Glutamic Acid Trisodium Salt in deionized water.

  • Complexation: Add the HP- β -CD solution dropwise into the Pemetrexed solution at a 1:1 molar ratio under continuous magnetic stirring at room temperature overnight[5].

  • Lyophilization: Freeze-dry the mixture at -70°C to remove water completely, yielding an amorphous solid dispersion[5].

  • Validation Check: Reconstitute 1 mg of the lyophilized powder in PBS. Perform Dynamic Light Scattering (DLS). A monodisperse peak with no large aggregates (>1000 nm) confirms successful inclusion complex formation.

Troubleshooting Workflow Diagram

SolubilityWorkflow Start Solubility Issue Detected (Precipitation/Cloudiness) CheckPH Step 1: Check Solution pH Start->CheckPH PHLow pH < 6.5 (Protonation) CheckPH->PHLow PHGood pH ≥ 6.5 (Deprotonated) CheckPH->PHGood AdjustPH Adjust pH to 7.2-7.5 using L-Arginine buffer PHLow->AdjustPH CheckMedia Step 2: Is it in complex culture media? PHGood->CheckMedia Success Stable, Solubilized Pemetrexed Trisodium Salt AdjustPH->Success MediaYes Yes (Cation Binding Risk) CheckMedia->MediaYes MediaNo No (Oxidation/Aggregation) CheckMedia->MediaNo AddChelator Use dropwise addition & reduce serum/calcium MediaYes->AddChelator AddAntiox Add Sodium Sulfite (0.06 mg/mL) & HP-β-CD complexation MediaNo->AddAntiox AddChelator->Success AddAntiox->Success

Fig 1: Diagnostic workflow for resolving Pemetrexed L-Glutamic Acid Trisodium Salt precipitation.

References
  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. "Pemetrexed L-Glutamic Acid Trisodium Salt." NIH GSRS. Available at: [Link]

  • Kim, J. et al. "Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed." Pharmaceutics, MDPI (January 06 2020). Available at:[Link]

  • Kukati, V. et al. "Stable liquid formulations of pemetrexed." Google Patents (WO2016199053A1).
  • Lee, S. et al. "Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations." International Journal of Nanomedicine, PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing Pemetrexed L-Glutamic Acid Trisodium Salt Against Oxidative Degradation

Welcome to the technical support center for Pemetrexed. This guide is designed for researchers, scientists, and drug development professionals who are working with Pemetrexed L-Glutamic Acid Trisodium Salt and facing cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Pemetrexed. This guide is designed for researchers, scientists, and drug development professionals who are working with Pemetrexed L-Glutamic Acid Trisodium Salt and facing challenges related to its oxidative stability. As a complex antifolate antineoplastic agent, Pemetrexed's efficacy is intrinsically linked to its chemical integrity.[1][2] Oxidative degradation is a primary pathway that can compromise its potency, leading to inconsistent experimental results and affecting the viability of formulations.[3][4][5][6]

This document provides in-depth, evidence-based answers to common questions, troubleshooting workflows, and validated protocols to help you proactively prevent, identify, and resolve issues related to Pemetrexed oxidation during storage and handling.

Section 1: The Science of Pemetrexed Oxidation

Understanding the fundamental chemistry of Pemetrexed is the first step in preventing its degradation. This section addresses the "why" behind its instability.

Q1: What makes the Pemetrexed molecule susceptible to oxidation?

Pemetrexed's structure, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, contains a pyrrolo[2,3-d]pyrimidine core.[1] This electron-rich heterocyclic system is the primary site vulnerable to oxidation. Forced degradation studies have consistently shown that oxidation is a major degradation pathway, leading to the formation of at least six distinct oxidative degradation products, including α-hydroxy lactams and oxidative dimers.[4][5][6] The presence of molecular oxygen, even at trace levels, can initiate these degradation reactions.

cluster_pemetrexed Pemetrexed Molecule cluster_stressors Oxidative Stressors Pemetrexed Pemetrexed Core Structure PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Ring (Electron-Rich System) GlutamicAcid L-Glutamic Acid Side Chain Benzoyl Benzoyl Linker Oxygen Molecular Oxygen (O₂) PyrroloPyrimidine->Oxygen Primary Attack Site Metal Trace Metal Ions (e.g., Fe²⁺, Cu²⁺) PyrroloPyrimidine->Metal Light UV/Visible Light PyrroloPyrimidine->Light

Caption: Vulnerability of the Pemetrexed molecule to oxidative stressors.

Q2: What are the primary drivers of Pemetrexed oxidation during storage?

Several environmental and formulation factors can initiate or accelerate the oxidation of Pemetrexed. Understanding these drivers is critical for developing a robust storage strategy.

  • Oxygen: The most direct driver is the presence of molecular oxygen. This includes dissolved oxygen in solution and oxygen present in the headspace of the storage container.[7] Stability studies on lyophilized formulations show that packaging in vials with a nitrogen overlay to minimize oxygen is a key factor for stability.[8]

  • Trace Metal Ions: Transition metals (e.g., iron, copper) are potent catalysts for oxidation.[9] They can facilitate the formation of highly reactive radical species from molecular oxygen, which then attack the Pemetrexed molecule.[10] These metal ions are often present as trace impurities from raw materials, water, or container leachates.

  • Light Exposure: Photodegradation studies confirm that Pemetrexed is susceptible to degradation upon exposure to light, particularly UV light.[3][6][8] Light provides the energy to generate reactive oxygen species, such as singlet oxygen, which can lead to specific degradation products like α-hydroxy lactams.[8]

  • pH: The stability of Pemetrexed in solution is pH-dependent. While stable in a neutral to slightly alkaline range (pH 7.0-8.0), degradation significantly increases in acidic conditions (pH < 6).[7][11] The optimal pH for reconstituted solutions is generally between 6.6 and 7.8.[12]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[3][13] While Pemetrexed is relatively stable at refrigerated (2-8°C) and controlled room temperatures, high-temperature conditions used in thermal stress studies show significant degradation.[3][14]

Section 2: Proactive Stabilization Strategies

Preventing oxidation is always preferable to dealing with its consequences. This section details practical, proactive measures to protect your Pemetrexed samples.

Q3: What are the recommended storage conditions for Pemetrexed?

Based on extensive stability data, the following conditions are recommended to minimize oxidation and maintain the integrity of Pemetrexed, both as a solid and in solution.

Form Temperature Light Condition Atmosphere Duration Citation(s)
Solid Powder (Lyophilized) 15°C to 30°CProtect from lightStore in original vial (often under Nitrogen)Per manufacturer expiry[12][15]
Reconstituted Solution 2°C to 8°C (Refrigerated)Protect from lightUse immediately or store with minimal headspaceUp to 24 hours[15][16][17]
Diluted Infusion Solution 2°C to 8°C (Refrigerated)Protect from lightN/AUp to 24 hours[14][17]

Note: While some studies show chemical stability for longer periods under refrigeration, microparticulate formation can become an issue, so limiting storage to 24 hours is the standard recommendation.[14]

Q4: How do antioxidants and chelating agents prevent Pemetrexed oxidation?

Adding specific excipients is a highly effective formulation strategy to inhibit oxidative degradation. These additives work through distinct but complementary mechanisms.

cluster_interventions Intervention Strategies Pemetrexed Intact Pemetrexed Degraded Oxidized Pemetrexed (Loss of Potency) Pemetrexed->Degraded Degrades to Stressor Oxidative Stress (O₂, Metal Ions, Light) Stressor->Pemetrexed Attacks Antioxidant Antioxidants (e.g., NAC, L-Cysteine) 'Sacrificial Reductants' Antioxidant->Stressor Neutralizes O₂ Radicals Chelator Chelating Agents (e.g., EDTA) 'Metal Sequestrants' Chelator->Stressor Inactivates Metal Ions InertGas Inert Gas Purge (e.g., Nitrogen) 'Oxygen Displacement' InertGas->Stressor Removes O₂

Caption: Key intervention points to block the Pemetrexed oxidation cascade.

  • Antioxidants: These compounds are more readily oxidized than Pemetrexed and thus act as "sacrificial" agents.[7] They react with and neutralize oxygen and free radicals before they can damage the drug molecule.

    • N-acetylcysteine (NAC) and L-cysteine: These sulfur-containing amino acids are highly effective in preventing chemical degradation.[7][18]

    • Sodium Sulfite / Metabisulfite: Particularly effective at preventing the discoloration (e.g., browning or yellowing) that can accompany oxidation.[7][11]

    • Monothioglycerol: Listed as a potential antioxidant in stable liquid formulations.[18]

  • Chelating Agents: These molecules, such as ethylenediaminetetraacetic acid (EDTA), work by tightly binding to and sequestering trace metal ions.[19] By locking these metals into a stable complex, chelators prevent them from participating in the catalytic redox cycles that generate oxidative species.[10] The use of a chelating agent in combination with an antioxidant often provides synergistic protection.[19]

Q5: What is the optimal pH for storing Pemetrexed solutions?

The optimal pH range for Pemetrexed solutions is 7.0 to 8.0 .[11] Studies show that degradation increases significantly at a pH below 6.0.[7] When preparing solutions, it is crucial to use a suitable buffer system (e.g., citrate) or adjust the pH with agents like sodium hydroxide or hydrochloric acid to maintain it within this stable range.[12][18][20]

Section 3: Troubleshooting & Analytical Validation

This section provides a logical framework for identifying degradation and validating the stability of your Pemetrexed samples.

Q6: My Pemetrexed solution has changed color. How do I confirm if it's oxidation?

A color change (typically to a light yellow or brown) is a common sign of degradation.[11][21] However, visual inspection alone is not sufficient. A systematic approach is required to confirm oxidation and quantify the loss of active ingredient.

Start Observation: Sample Discoloration or Particulate Formation Check Review Storage History: - Temp Log - Light Exposure - Headspace/Seal Start->Check Analyze Perform Stability-Indicating HPLC-UV Analysis Check->Analyze Compare Compare Chromatogram to a Freshly Prepared Control Standard Analyze->Compare Decision Are there new peaks or a decrease in the main Pemetrexed peak area (>2%)? Compare->Decision Confirm Conclusion: Oxidative Degradation Confirmed. Quantify Purity Loss. Decision->Confirm Yes NoDeg Conclusion: No Significant Degradation. Color may be within spec or from another source. Decision->NoDeg No Discard Action: Discard degraded sample. Implement preventative storage strategies. Confirm->Discard

Caption: Troubleshooting workflow for suspected Pemetrexed degradation.

The most definitive method for confirming oxidation is to use a validated, stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][6][22]

  • Analyze the Suspect Sample: Run the discolored sample on the HPLC system.

  • Analyze a Control: Prepare a fresh solution from a reliable, solid Pemetrexed standard and run it under the same conditions.

  • Compare Chromatograms:

    • Look for a decrease in the area of the main Pemetrexed peak in your suspect sample compared to the control.

    • Look for the appearance of new peaks, especially those eluting before or after the main peak. These represent degradation products.[13]

    • If you have standards for known oxidative degradants, you can confirm their identity by retention time matching.

Q7: What is a standard protocol for a forced degradation study?

A forced degradation (or stress testing) study is essential for understanding degradation pathways and for developing a stability-indicating analytical method.[5][6] The goal is to induce 5-20% degradation to ensure the resulting products can be adequately separated and detected.[6]

Stress Condition Reagent / Method Typical Conditions Primary Pathway Tested Citation(s)
Acid Hydrolysis 0.2 N to 1 N HClRoom Temp to 60°CHydrolysis[3][6][13]
Base Hydrolysis 0.2 N to 1 N NaOHRoom TempHydrolysis[3][6][13]
Oxidation 0.5% to 3% H₂O₂Room TempOxidation[3][6][13]
Thermal Dry Heat / Reflux60°C to 105°CThermal Degradation[3][6]
Photolytic UV Light (e.g., 254 nm)Photostability ChamberPhotodegradation[3][6]

A detailed experimental protocol for conducting these studies is provided in Appendix A.

Appendix A: Experimental Protocols
Protocol 1: Forced Degradation Study of Pemetrexed

Objective: To generate potential degradation products of Pemetrexed under various stress conditions to validate a stability-indicating analytical method.

Materials:

  • Pemetrexed L-Glutamic Acid Trisodium Salt

  • HPLC-grade Water, Acetonitrile, Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes

  • HPLC system with UV detector

  • pH meter, heating block/water bath, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve Pemetrexed in water to prepare a 1 mg/mL stock solution.[6]

  • Prepare Working Solutions: Dilute the stock solution with an appropriate diluent (e.g., water) to a working concentration of ~100 µg/mL for each stress condition.[6]

  • Apply Stress Conditions:

    • Control: Keep one working solution at 2-8°C, protected from light.

    • Acid Hydrolysis: Mix a working solution 1:1 with 1 N HCl. Incubate at 60°C for 2 hours. Cool and neutralize with 1 N NaOH before analysis.[3]

    • Base Hydrolysis: Mix a working solution 1:1 with 0.5 N NaOH. Keep at room temperature for 60 minutes. Neutralize with 0.5 N HCl before analysis.[3]

    • Oxidative Degradation: Mix a working solution 1:1 with 3% H₂O₂. Keep at room temperature for 7 hours.[3][6]

    • Thermal Degradation: Place a vial of the working solution in a heating block at 60°C for 24 hours.[6]

    • Photolytic Degradation: Expose a working solution in a quartz cuvette to UV light (254 nm) in a photostability chamber. Wrap a parallel sample in aluminum foil as a dark control.[6]

  • Analysis: Dilute all samples (including controls) to the final target concentration for your HPLC method and inject them into the system.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Pemetrexed peak.[23]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate and quantify Pemetrexed from its process-related impurities and degradation products. (Note: This is a starting point; method optimization is likely required).

Parameter Condition
Column Hypersil BDS C18 (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.02 M Sodium Dihydrogen Phosphate with 0.1% Formic Acid (pH adjusted to 3.8)
Mobile Phase B Acetonitrile
Gradient A time-based gradient elution is typically required for optimal separation. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.2 mL/min
Column Temperature 27°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Methanol:Water (1:1 v/v)

This method is adapted from a validated procedure described in the literature.[23]

References
  • Pemetrexed Disodium for Injection. (2022). Health Canada. [Link]

  • Pemetrexed Pfizer 25 mg/ml concentrate for solution for infusion. (n.d.). Medicines & Healthcare products Regulatory Agency. [Link]

  • Trissel, L. A., & Zhang, Y. (2006). Physical and chemical stability of pemetrexed in infusion solutions. Journal of the American Pharmacists Association, 46(3), 354–358. [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 105(11), 3256-3268. [Link]

  • Pemetrexed medac | European Medicines Agency. (n.d.). European Medicines Agency. [Link]

  • Trissel, L. A., & Zhang, Y. (2005). Physical and chemical stability of pemetrexed solutions in plastic syringes. Annals of Pharmacotherapy, 39(12), 2055-2058. [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. [Link]

  • Tattersall, M. H., et al. (2015). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 105, 126-134. [Link]

  • Moncuer, E., et al. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. BMJ Supportive & Palliative Care, 11(e1), e1-e7. [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Baertschi Consulting. [Link]

  • Hemchand, S., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2850. [Link]

  • Stable liquid compositions of pemetrexed. (2019).
  • Effect of pH on the pemetrexed degradation induced by stress condition. (n.d.). ResearchGate. [Link]

  • Physicochemical stability of 25 mg/mL pemetrexed diarginine in partially used vials and 3 and 12 mg/mL diluted in dextrose 5% in polyolefin bag. (2020). European Journal of Hospital Pharmacy. [Link]

  • A stabilized pemetrexed formulation. (2014).
  • Alimta, INN-pemetrexed. (n.d.). European Medicines Agency. [Link]

  • Won, D., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 53. [Link]

  • Vora, P., et al. (2024). Development of Stable Formulations of Pemetrexed. Journal of Research in Pharmacy, 28(5), 1516-1525. [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Public Assessment Report - Pemetrexed SUN. (2016). Geneesmiddeleninformatiebank. [Link]

  • What is the mechanism of Pemetrexed Disodium Hydrate? (2024). Patsnap Synapse. [Link]

  • Compositions of stability test sample solutions. (n.d.). ResearchGate. [Link]

  • Pemetrexed disodium (ALIMTA) Pharmacology Review. (2003). U.S. Food and Drug Administration. [Link]

  • McClements, D. J., & Decker, E. A. (2022). Metal Chelators as Antioxidants. American Oil Chemists' Society. [Link]

  • Allen, L. V. (2020). Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents. International Journal of Pharmaceutical Compounding, 24(1), 76-78. [Link]

Sources

Troubleshooting

Optimizing LC-MS/MS extraction methods for Pemetrexed L-Glutamic Acid Trisodium Salt in plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges researchers face when quantifying Pemetrexed L-Glutamic Acid Trisodium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges researchers face when quantifying Pemetrexed L-Glutamic Acid Trisodium Salt in human plasma.

Unlike standard small molecules, pemetrexed is a multi-targeted antifolate with a highly polar glutamic acid moiety. This polarity, combined with its high affinity for plasma proteins, renders traditional liquid-liquid extraction (LLE) highly ineffective. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure your assays meet stringent regulatory and pharmacokinetic (PK) standards.

Mechanistic Overview & Analytical Challenges

Pemetrexed L-Glutamic Acid Trisodium Salt dissociates into the pemetrexed anion in physiological matrices. The molecule presents two primary hurdles for LC-MS/MS analysis:

  • High Polarity: The multiple carboxyl groups make it extremely hydrophilic, leading to poor retention on standard reversed-phase columns and low extraction recoveries in non-polar solvents.

  • Protein Binding: Pemetrexed is approximately 81% bound to plasma proteins in vitro[1]. If this binding is not aggressively disrupted prior to extraction, the drug will co-precipitate with the protein pellet, destroying assay sensitivity and reproducibility.

To overcome these challenges, we mandate the use of targeted Solid-Phase Extraction (SPE) for high-sensitivity microdosing studies[2], or optimized Protein Precipitation (PPT) for routine therapeutic drug monitoring (TDM)[3].

Recommended Analytical Workflow

PemetrexedWorkflow N1 1. Plasma Aliquot (Disrupt 81% Protein Binding) N2 2. Internal Standard Addition (e.g., [13C5]-Pemetrexed) N1->N2 N3 3. Acidification (2% Formic Acid to protonate carboxyls) N2->N3 N4 4. Solid Phase Extraction (SPE) (Hydrophilic-Lipophilic Balance) N3->N4 N5 5. Wash & Elute (Elute with 2% NH4OH in MeOH) N4->N5 N6 6. Evaporation & Reconstitution (0.1% FA in Water/ACN) N5->N6 N7 7. LC-MS/MS Analysis (MRM Mode, Positive ESI) N6->N7

Optimized LC-MS/MS extraction workflow for Pemetrexed in human plasma.

Self-Validating Extraction Protocols

Every step in these protocols is designed with a specific mechanistic purpose. The inclusion of a stable-isotope labeled internal standard (IS) is mandatory to self-validate the recovery and matrix effects of each individual sample.

Protocol A: Solid-Phase Extraction (SPE) for High Sensitivity

Use Case: Microdosing studies requiring an LLOQ down to 0.0250 μg/L[2].

  • Aliquot & Spike: Transfer 100 µL of human plasma (EDTA or Heparin) to a microcentrifuge tube. Spike with 10 µL of [13C5]-Pemetrexed internal standard[2].

    • Causality: The stable isotope perfectly mimics the ~55% extraction recovery of the analyte, automatically correcting for extraction losses[2].

  • Protein Disruption: Add 100 µL of 2% formic acid in water. Vortex for 30 seconds.

    • Causality: Acidification denatures the plasma proteins (disrupting the 81% binding) and protonates the carboxyl groups on pemetrexed, reducing its polarity to enhance retention on the SPE sorbent.

  • Load: Transfer the mixture to a pre-conditioned mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., Plexa Bond Elut)[4].

  • Wash: Wash with 500 µL of 0.1% formic acid in water, followed by 500 µL of 5% methanol in water.

    • Causality: Flushes out salts and polar endogenous interferences without prematurely eluting the target analyte.

  • Elute: Elute with 2 × 250 µL of 2% ammonium hydroxide in methanol.

    • Causality: The high pH ionizes the carboxyl groups, breaking the interaction with the sorbent and releasing the drug.

  • Reconstitute: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile)[2].

Protocol B: Rapid Protein Precipitation (PPT) for High Throughput

Use Case: Therapeutic Drug Monitoring (TDM) with a linear range of 10 – 2000 ng/mL[1].

  • Aliquot & Spike: Transfer 50 µL of plasma to a tube and spike with IS.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% formic acid[5].

    • Causality: Acetonitrile acts as a strong protein crashing agent, while the formic acid ensures the drug dissociates from precipitating proteins.

  • Centrifugation: Vortex aggressively for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant and dilute with 150 µL of aqueous mobile phase (0.1% formic acid in water).

    • Causality: Diluting the organic extract prevents "solvent effects" (peak distortion/fronting) when injecting onto a reversed-phase C18 column[3].

Quantitative Validation Metrics

The following table summarizes the expected validation parameters when executing the protocols above, grounded in peer-reviewed pharmacokinetic data.

Validation ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Target Application Microdosing / PharmacokineticsTherapeutic Drug Monitoring (TDM)
Typical Linear Range 0.025 – 25.0 µg/L[2]10 – 2000 ng/mL[1]
Extraction Recovery 55% ± 5%[2]50.0% – 81.0%[3]
Intra-day Precision (CV%) < 8.8%[2]< 9.2%[3]
Accuracy / Bias 96.5% (± 3.5%)[2]Within ± 10.5%[3]
Processed Sample Stability 48 hours at 10°C[2]24 hours at 4°C

Troubleshooting & FAQs

Q1: We are observing severe peak tailing for Pemetrexed on our standard C18 column. How can we resolve this? A: Pemetrexed’s glutamic acid moiety contains free carboxyl groups that interact strongly with residual silanols on standard silica-based columns.

  • Action: Switch to a column designed for polar retention and high aqueous stability, such as an Atlantis T3-C18[3] or a ZORBAX SB-C18[6]. Ensure your aqueous mobile phase is adequately buffered (e.g., 10 mM ammonium acetate with 0.1% formic acid) to maintain the analyte in a consistent ionization state[3].

Q2: Our extraction recovery is consistently below 50% when using standard PPT. Why? A: Pemetrexed is highly protein-bound[1]. If the organic solvent crashes the proteins too rapidly without a prior pH adjustment, the drug co-precipitates with the protein pellet.

  • Action: Always pre-treat the plasma with a small volume of acid (e.g., 2% formic acid) before adding the precipitation solvent. Alternatively, switch to an SPE method, which typically yields highly reproducible recoveries of 55% to 60%[2].

Q3: We see significant matrix suppression at the retention time of Pemetrexed. How do we mitigate this? A: Phospholipids from plasma are likely co-eluting with your analyte, competing for charge in the ESI source.

  • Action: Implement a one-step solid-phase extraction using a phospholipid-removal plate (like the Ostro 96-well plate)[5]. Additionally, use a stable-isotope labeled IS (e.g., [13C5]-Pemetrexed) to self-validate the assay; the IS will experience the exact same suppression, automatically correcting your final quantification[2].

References

  • [3] Liquid chromatography-tandem mass spectrometry method for simultaneous determination of seven commonly used anticancer drugs in human plasma. PubMed. 3

  • [2] Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies. PMC. 2

  • [4] Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma. ResearchGate. 4

  • [7] Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies. PubMed.7

  • [5] Research Article One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabolite in Human Plasma by HPLC-MS/MS. Semantic Scholar.5

  • [1] 21462 Pemetrexed Clinpharm BPCA. FDA. 1

  • [6] Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Semantic Scholar. 6

Sources

Optimization

Minimizing impurity formation in Pemetrexed L-Glutamic Acid Trisodium Salt synthesis

Welcome to the Technical Support & Process Excellence Center for Antifolate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic challenges encountered during the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Process Excellence Center for Antifolate Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic challenges encountered during the synthesis and scale-up of Pemetrexed L-Glutamic Acid Trisodium Salt.

Unlike the more common disodium heptahydrate form, isolating the trisodium salt requires precise control over the final deprotection and salting-out phases. Minor deviations in temperature, stoichiometry, or pH can trigger cascading side reactions, leading to N-methylation, epimerization, or dimerization. This center provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to ensure high-purity API recovery.

Process Overview & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between synthetic steps and impurity generation. The diagram below illustrates the critical nodes where process deviations lead to the formation of the three most challenging impurities in Pemetrexed synthesis.

G SM Pteroate Precursor + Diethyl L-Glutamate Coupling Peptide Coupling (CDMT, NMM) SM->Coupling Ester Pemetrexed Diethyl Ester Coupling->Ester ImpN N-Methyl Impurity Coupling->ImpN Excess Reagent Decomposition Hydrolysis Alkaline Hydrolysis (NaOH) Ester->Hydrolysis Trisodium Pemetrexed Trisodium Salt (pH 8.0) Hydrolysis->Trisodium ImpD Dimeric Impurities Hydrolysis->ImpD Oxidative Stress / Base Catalysis ImpE Enantiomeric Impurity Hydrolysis->ImpE Temp > 30°C

Pemetrexed Trisodium Salt synthesis workflow and critical impurity formation nodes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are detecting high levels of the N-Methyl Impurity in our intermediate ester. What is the mechanistic cause, and how do we prevent it? A1: The N-methyl impurity (Impurity 6) is formed during the peptide coupling of the pteroate precursor (benzoic acid derivative) with diethyl L-glutamate[1]. This reaction typically utilizes 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) to form the active ester. If excess CDMT and NMM are used, the unreacted CDMT·NMM complex decomposes over time, generating a potent methylating agent. This agent attacks the highly nucleophilic N1-nitrogen of the deazaguanine moiety[1]. Troubleshooting Action: Strictly control the stoichiometry of CDMT and NMM to near-equimolar amounts relative to the pteroate precursor. Ensure rapid quenching of the coupling reaction and avoid prolonged stirring of the reaction mixture post-completion.

Q2: Our final API fails chiral HPLC specifications due to the presence of the D-enantiomer. Why is chiral inversion occurring? A2: Pemetrexed contains an L-glutamic acid chiral center. The formation of the D-enantiomer (Enantiomeric Impurity) is driven by base-catalyzed epimerization during the final saponification (alkaline hydrolysis) of the diethyl ester[1]. The alpha-proton of the glutamate residue is relatively acidic. In an alkaline medium (e.g., NaOH), if the temperature exceeds 30°C, the base abstracts this proton, forming a planar enolate intermediate that racemizes upon reprotonation[1],[2]. Troubleshooting Action: The saponification step must be strictly maintained at or below 15°C–25°C. Never allow the internal reactor temperature to spike above 30°C during base addition[1],[2].

Q3: We are observing Ph. Eur. Impurity B and C (Dimeric Impurities) during the final isolation. How can we minimize these? A3: Dimeric impurities are diastereoisomeric mixtures formed via two primary degradation pathways: aggressive alkaline hydrolysis and oxidative stress[3]. Prolonged exposure to high pH or the presence of dissolved oxygen during the saponification step facilitates the dimerization of the pyrrolo[2,3-d]pyrimidine rings[3]. Troubleshooting Action: Degas all aqueous solvents with nitrogen prior to use to eliminate oxidative stress. Minimize the residence time of the API in the highly alkaline solution by neutralizing to the target pH immediately after complete ester hydrolysis is confirmed via In-Process Control (IPC).

Q4: How do we selectively isolate the Trisodium Salt instead of the standard Disodium Salt? A4: Pemetrexed has three acidic protons: two on the carboxylic acid groups of the glutamate moiety, and one on the pyrimidine ring. Standard protocols yield the disodium salt by neutralizing the saponification mixture to pH ~7.5. To isolate the trisodium salt, the pyrimidine proton must also be deprotonated. This requires adjusting and maintaining the aqueous solution's pH to exactly 8.0 during the salting-out phase[1],[4].

Quantitative Data: Critical Process Parameters (CPPs)

The following table summarizes the quantitative boundaries required to maintain API purity below standard pharmacopeial limits.

Impurity NameMechanistic TriggerCritical Process Parameter (CPP)Target Limit (%)
N-Methyl Impurity CDMT·NMM decompositionNMM Stoichiometry: ≤ 1.05 eq< 0.10%
Enantiomeric (D-Epimer) Base-catalyzed alpha-proton abstractionSaponification Temp: < 30°C< 0.08%
Dimeric (Impurity B/C) Oxidative stress / Prolonged base exposureDissolved O₂: < 2 ppm; Time < 2h< 0.15%
Incomplete Hydrolysis Insufficient base / Low temperatureBase equivalents: 3.5 - 4.0 eq< 0.05%

Self-Validating Protocol: Optimized Saponification & Trisodium Salt Isolation

This methodology is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure that each phase of the reaction is successful before proceeding, thereby guaranteeing the integrity of the final trisodium salt.

Phase 1: Alkaline Hydrolysis (Saponification)

  • Preparation: Charge a jacketed reactor with 1.0 L of 1N NaOH aqueous solution. Sparge the solution with ultra-pure Nitrogen for 30 minutes to reduce dissolved oxygen (mitigates Dimeric Impurities)[3].

  • Cooling: Circulate coolant to drop the internal temperature to strictly between 5°C and 15°C.

  • Addition: Slowly charge 100 g of Pemetrexed Diethyl Ester (p-TSA salt) into the reactor.

  • Reaction: Stir the mixture at 5°C–15°C for exactly 2 hours.

    • Self-Validation Check (IPC 1): Pull a 1 mL sample, quench with dilute HCl, and analyze via HPLC. Proceed only if unreacted Pemetrexed Diethyl Ester is < 0.1%. If > 0.1%, continue stirring for 30 minutes and re-test. Do not increase temperature above 30°C to force completion, as this will trigger epimerization[1],[2].

Phase 2: pH Adjustment and Trisodium Salt Formation 5. Initial Adjustment: Slowly add 1N HCl dropwise while monitoring via a calibrated inline pH meter. Bring the pH down from >12 to exactly 8.0.

  • Causality Note: At pH 8.0, the two carboxylic acids and the pyrimidine ring are deprotonated, establishing the trisodium species[1].
  • Self-Validation Check (IPC 2): Ensure the pH stabilizes at 8.0 ± 0.1 for at least 15 minutes. If the pH drops below 7.5, the disodium salt will begin to precipitate[4].

Phase 3: Salting-Out and Crystallization 6. Solvent Addition: While maintaining the temperature at 20°C and pH at 8.0, slowly add 2.5 L of a water-miscible organic anti-solvent (e.g., Acetone or Ethanol) over 1 hour to induce salting-out[4]. 7. Aging: Stir the resulting suspension for 2 hours at 20°C to ensure complete crystallization and particle size growth. 8. Isolation: Filter the solid under a nitrogen atmosphere. Wash the filter cake with 500 mL of cold Acetone/Water (4:1 v/v) adjusted to pH 8.0. 9. Drying: Dry the product under vacuum (≤ 50 mbar) at 40°C until the moisture content stabilizes to the calculated theoretical value for the desired hydrate form.

References

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC. nih.gov.
  • Unraveling the Genesis of Dimeric Impurities in Pemetrexed: A Technical Deep Dive - Benchchem. benchchem.com.
  • EP2675808A2 - Process for pemetrexed disodium - Google Patents. google.com.
  • US8686140B2 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed - Google Patents. google.com.

Sources

Troubleshooting

Pemetrexed L-Glutamic Acid Trisodium Salt: Technical Support &amp; Troubleshooting Center

As a Senior Application Scientist, I have designed this technical support guide to address the complex physicochemical challenges associated with formulating and dissolving Pemetrexed L-Glutamic Acid Trisodium Salt. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the complex physicochemical challenges associated with formulating and dissolving Pemetrexed L-Glutamic Acid Trisodium Salt. This guide synthesizes fundamental chemical principles with field-proven formulation strategies to ensure your experimental workflows remain robust, reproducible, and scientifically sound.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is precise pH control critical for the dissolution of Pemetrexed Trisodium? A1: Pemetrexed contains multiple ionizable carboxylic acid moieties with pKa values of approximately 3.6 and 4.4[1]. Because of these specific pKa values, pemetrexed exists almost entirely in its ionized, highly soluble form at pH values between 5 and 9[1]. However, if the buffer pH drops below 6.0, the carboxylate groups begin to protonate. This drastically reduces the aqueous solubility of the molecule and induces rapid precipitation of the pemetrexed diacid. Furthermore, studies indicate that a pH below 6.0 accelerates the chemical degradation of the active pharmaceutical ingredient (API)[2].

Q2: What is the optimal buffer pH range for formulating stable Pemetrexed solutions? A2: The optimal pH range for both complete dissolution and long-term liquid stability of pemetrexed is strictly between 7.0 and 8.0[2]. Commercial formulations reconstituted from lyophilized powders typically exhibit a pH between 6.6 and 7.8[3]. To maintain this narrow window, buffering agents such as trisodium citrate, tromethamine (TRIS), or precise titration with sodium hydroxide/hydrochloric acid are frequently employed[3].

Q3: My pemetrexed solution is changing color (yellowing) over time. How do I troubleshoot this? A3: A color shift in pemetrexed solutions is a primary visual indicator of oxidative degradation. The pyrrolopyrimidine ring of pemetrexed is highly susceptible to oxidation in aqueous environments. Causality & Solution: Molecular oxygen dissolved in the buffer reacts directly with the API. To troubleshoot and prevent this:

  • Deaeration: Purge the dissolution buffer with Nitrogen or Argon to reduce Dissolved Oxygen (DO) levels below 1 ppm before adding the API[2].

  • Antioxidants: Incorporate sacrificial reductants into the buffer. Adding Monothioglycerol (0.5 - 1.25 mg/mL)[4] or a combination of sodium sulfite and N-acetylcysteine (NAC)[2] has been proven to stabilize the formulation and prevent color change by acting as preferential targets for oxidation.

Q4: How does the intracellular mechanism of pemetrexed dictate the need for high-purity dissolution? A4: Once administered, pemetrexed is converted into polyglutamate derivatives (predominantly pentaglutamate) inside the cell. These metabolites are potent inhibitors of three key enzymes in purine and pyrimidine synthesis: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT)[5]. Impurities or degradants formed during improper dissolution (e.g., due to pH excursions or unchecked oxidation) can competitively interfere with cellular uptake via the reduced folate carrier, thereby diminishing the drug's therapeutic efficacy.

Quantitative Data: Physicochemical & Kinetic Parameters

Table 1: Physicochemical properties and target formulation parameters for Pemetrexed.

ParameterValue / RangeClinical / Experimental Significance
pKa Values 3.6, 4.4Dictates ionization state; must maintain pH > 6.0 to ensure complete ionization and solubility[1].
Optimal Formulation pH 7.0 - 8.0Minimizes degradation pathways and prevents precipitation of the diacid form[2].
Enzyme Inhibition ( Ki​ ) TS: 1.3 nM, DHFR: 7.2 nM, GARFT: 65 nMHigh-affinity multi-target inhibition requires high API purity post-dissolution[5].
Dissolved Oxygen (DO) Limit < 1.0 ppmCritical threshold to prevent oxidative degradation and color change in solution[2].

Step-by-Step Methodology: Optimized Dissolution Protocol

This self-validating protocol ensures the complete dissolution of Pemetrexed L-Glutamic Acid Trisodium Salt while preventing oxidative degradation and pH-induced precipitation.

Materials Required:

  • Pemetrexed L-Glutamic Acid Trisodium Salt (API)

  • Water for Injection (WFI) or suitable biological buffer

  • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

  • Antioxidant (e.g., Monothioglycerol)

  • Nitrogen gas (high purity)

Workflow:

  • Buffer Preparation & Deaeration:

    • Measure the required volume of WFI into a compounding vessel.

    • Purge the WFI with Nitrogen gas for at least 30 minutes until the Dissolved Oxygen (DO) level is confirmed to be < 1.0 ppm using a DO probe. Causality: Removing oxygen halts the primary rate-limiting oxidation step of pemetrexed.

  • Antioxidant Addition:

    • Add the selected antioxidant (e.g., Monothioglycerol at 0.5 mg/mL) to the deaerated WFI and mix until completely dissolved.

  • API Addition:

    • Slowly add the Pemetrexed Trisodium salt to the vessel to achieve the target concentration (e.g., 25 mg/mL).

    • Maintain continuous, gentle stirring under a nitrogen headspace to prevent clumping and re-oxygenation.

  • pH Adjustment (Critical Step):

    • Continuously monitor the pH. The unadjusted solution typically rests near pH 7.0.

    • If the pH drops below 6.8, carefully titrate with 0.1 N NaOH to bring the pH to the optimal target of 7.5 ± 0.5 . Causality: Keeping pH > 6.8 guarantees the carboxylate groups remain deprotonated, ensuring maximum solubility and preventing the formation of the insoluble pemetrexed diacid.

  • Sterile Filtration:

    • Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) filter under a nitrogen headspace.

  • Validation & Quality Control:

    • Verify final pH (7.0 - 8.0).

    • Perform visual inspection: The solution must be clear and colorless to pale yellow/green-yellow. Any deep yellowing indicates protocol failure (oxidation).

Visualizations

Dissolution & Stabilization Workflow

Workflow Start Pemetrexed Trisodium (Solid API) Mix Dissolution & Mixing (Continuous N2 Blanket) Start->Mix Solvent WFI Buffer (Nitrogen Purged, DO < 1ppm) Solvent->Mix CheckPH pH Adjustment (Target: pH 7.5 ± 0.5) Mix->CheckPH Antioxidant Antioxidant Addition (e.g., Monothioglycerol) CheckPH->Antioxidant Filter Sterile Filtration (0.22 µm PES) Antioxidant->Filter Final Stable Liquid Formulation (Clear, pH 7.0-8.0) Filter->Final

Step-by-step workflow for the dissolution and stabilization of Pemetrexed Trisodium.

Pemetrexed Intracellular Mechanism of Action

MOA Pem Pemetrexed Pentaglutamate (Active Intracellular Metabolite) TS Thymidylate Synthase (TS) Pem->TS Ki = 1.3 nM DHFR Dihydrofolate Reductase (DHFR) Pem->DHFR Ki = 7.2 nM GARFT GARFT Enzyme Pem->GARFT Ki = 65 nM DNA Inhibition of DNA/RNA Synthesis (Cell Cycle Arrest & Apoptosis) TS->DNA DHFR->DNA GARFT->DNA

Multi-target inhibition pathway of Pemetrexed pentaglutamate in nucleotide synthesis.

References

  • Source: nih.
  • Source: researchgate.
  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • Title: Pemetrexed (LY231514)

Sources

Reference Data & Comparative Studies

Validation

Pemetrexed L-Glutamic Acid Trisodium Salt vs Pemetrexed Disodium in vitro efficacy

An In-Depth Technical Guide to the In Vitro Efficacy of Pemetrexed Salts A Comparative Analysis for Researchers and Drug Development Professionals Introduction: Understanding Pemetrexed and its Salt Forms Pemetrexed is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Efficacy of Pemetrexed Salts

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: Understanding Pemetrexed and its Salt Forms

Pemetrexed is a multi-targeted antifolate chemotherapy agent, a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] It functions by disrupting folate-dependent metabolic pathways essential for the synthesis of nucleotides, thereby inhibiting DNA and RNA production and leading to cell death.[3][4]

Pemetrexed is commercially available in different salt forms, most notably Pemetrexed Disodium (the active ingredient in Alimta®) and is also available as other forms like Pemetrexed Diacid for formulation.[5][6] Pemetrexed L-Glutamic Acid Trisodium Salt represents another potential salt form. A crucial point for in vitro researchers is that while salt forms can significantly impact physicochemical properties such as solubility and stability of the solid compound or concentrated solutions, they are not expected to alter the intrinsic biological activity.[7][8] Once dissolved in aqueous solutions like cell culture media, these salts dissociate, yielding the same active pemetrexed anion that is transported into cells to exert its therapeutic effect.[6]

Therefore, this guide will focus on the in vitro efficacy of the active pemetrexed moiety and provide the standardized methodologies required to evaluate any pemetrexed formulation accurately.

The Molecular Mechanism of Pemetrexed

To design meaningful in vitro experiments, one must first understand the drug's mechanism of action. Pemetrexed's efficacy is rooted in its ability to inhibit multiple key enzymes involved in nucleotide synthesis.

  • Cellular Uptake and Activation: Pemetrexed enters the cell via transporters like the reduced folate carrier (RFC).[3] Inside the cell, it is converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamated forms.[9][10]

  • Enhanced Potency and Retention: This polyglutamation is critical; it traps the drug inside the cell and significantly increases its inhibitory potency against target enzymes.[9][11] The pentaglutamate form, for instance, is over 60-100 times more potent at inhibiting its primary target than the parent compound.[10][11]

  • Multi-Targeted Enzyme Inhibition: The polyglutamated forms of pemetrexed inhibit three crucial enzymes:

    • Thymidylate Synthase (TS): The primary target, its inhibition blocks the synthesis of thymidine, a nucleotide essential for DNA replication.[9][12]

    • Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the pool of tetrahydrofolate, a vital cofactor for nucleotide synthesis.[3][12]

    • Glycinamide Ribonucleotide Formyltransferase (GARFT): Blocking GARFT disrupts the de novo pathway of purine synthesis, further impeding DNA and RNA production.[3][9]

The collective inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_targets Enzyme Targets cluster_pathways Metabolic Pathways cluster_effects Cellular Effects Pemetrexed_ext Pemetrexed (Disodium or Trisodium Salt) RFC RFC Transporter Pemetrexed_ext->RFC Uptake Pemetrexed_int Pemetrexed RFC->Pemetrexed_int FPGS FPGS Enzyme Pemetrexed_int->FPGS Activation Pemetrexed_poly Pemetrexed Polyglutamates (Active Form) FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition Thymidine Thymidine Synthesis TS->Thymidine DHFR->Thymidine Purine Purine Synthesis DHFR->Purine GARFT->Purine DNA_RNA DNA & RNA Synthesis Blocked Thymidine->DNA_RNA Purine->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Mechanism of action of Pemetrexed in cancer cells.

Comparative Analysis: Salt Form vs. In Vitro Efficacy

The fundamental comparison between Pemetrexed L-Glutamic Acid Trisodium Salt and Pemetrexed Disodium hinges on their behavior in solution. As both yield the identical active pemetrexed anion, their biological efficacy in a controlled in vitro system is expected to be equivalent. Any observed differences in experimental results would more likely stem from variations in compound purity, handling, or experimental error rather than the salt form itself.

FeaturePemetrexed L-Glutamic Acid Trisodium SaltPemetrexed DisodiumScientific Rationale
Active Moiety in Solution Pemetrexed AnionPemetrexed AnionBoth salts fully dissociate in aqueous cell culture media.
Expected In Vitro Efficacy IdenticalIdenticalThe biological effect is dictated by the active moiety, not the counter-ions (Na⁺).
Primary Differences Physicochemical properties (e.g., solubility, hygroscopicity, solid-state stability).Physicochemical properties (e.g., solubility, hygroscopicity, solid-state stability).Salt selection is primarily a drug formulation and manufacturing consideration.[13]
Considerations for Researchers Ensure accurate molar concentration calculations based on the specific molecular weight of the salt hydrate being used. Verify compound purity.Ensure accurate molar concentration calculations based on the specific molecular weight of the salt hydrate being used. Verify compound purity.Precise weighing and molarity calculations are critical for reproducible dose-response studies.

A Guide to In Vitro Efficacy Assessment

A robust evaluation of pemetrexed's in vitro activity requires a multi-assay approach. The following protocols are foundational for characterizing its cytotoxic and cytostatic effects.

Experimental Workflow Overview

The logical flow of experiments involves initial dose-response screening to determine potency (IC₅₀), followed by mechanistic assays to confirm how the drug induces cell death and inhibits proliferation.

G cluster_setup Experiment Setup cluster_assays In Vitro Assays (72h Incubation) cluster_analysis Data Acquisition & Analysis Culture 1. Cancer Cell Culture (Logarithmic Growth Phase) Seed 2. Cell Seeding (6-well & 96-well plates) Culture->Seed Treat 3. Pemetrexed Treatment (Vehicle Control + Dose Range) Seed->Treat Viability Cell Viability Assay (e.g., MTT / WST-1) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Reader Plate Reader (Absorbance) Viability->Reader Flow Flow Cytometer (Fluorescence) Apoptosis->Flow CellCycle->Flow IC50 Calculate IC₅₀ Reader->IC50 Apoptosis_Pct Quantify Apoptotic Cells (%) Flow->Apoptosis_Pct Cycle_Dist Determine Cell Cycle Distribution (%) Flow->Cycle_Dist

Caption: General workflow for the in vitro evaluation of Pemetrexed.
Protocol: Cell Viability Assay (MTT Method)

This assay determines the concentration of pemetrexed required to inhibit cell growth by 50% (IC₅₀), a key measure of drug potency. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[4]

  • Materials:

    • Target cancer cell lines (e.g., A549, PC9).[14]

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • Pemetrexed salt form (dissolved in DMSO or PBS).

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well flat-bottom plates.

  • Step-by-Step Procedure:

    • Cell Seeding: Harvest cells during the logarithmic growth phase. Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[14]

    • Drug Treatment: Prepare serial dilutions of pemetrexed in culture medium. Replace the existing medium with 100 µL of medium containing the desired pemetrexed concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Include a vehicle-only control (e.g., DMSO at the highest concentration used).[14][15]

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[15]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by pemetrexed. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Materials:

    • Pemetrexed-treated and control cells.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • 6-well plates.

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pemetrexed at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 72 hours.[15]

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.

    • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Data Acquisition: Analyze the cells by flow cytometry within one hour.

    • Analysis: Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Viable cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after pemetrexed treatment, allowing for the detection of cell cycle arrest.

  • Materials:

    • Pemetrexed-treated and control cells.

    • Cold 70% ethanol.

    • PBS.

    • PI staining solution (containing PI and RNase A).

    • Flow cytometer.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Seed cells and treat with pemetrexed as described for the apoptosis assay, typically for 24-72 hours.[15][16]

    • Cell Harvesting: Harvest all cells and wash once with cold PBS.

    • Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[10][14]

    • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Staining: Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[16]

    • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Pemetrexed has been shown to induce arrest in the G1 or S phase, depending on the cell line and conditions.[15][16][17]

Conclusion

When comparing Pemetrexed L-Glutamic Acid Trisodium Salt and Pemetrexed Disodium, the focus for in vitro efficacy studies should be on the active pemetrexed moiety. As both salts yield this same active molecule in solution, their biological activities are expected to be identical. The choice of salt form is primarily a consideration for drug formulation, stability, and manufacturing. For the researcher in a drug discovery or academic setting, the critical considerations are the purity of the compound and the precise calculation of molar concentrations based on the specific molecular weight of the salt used.

By employing a rigorous, multi-assay approach encompassing cell viability, apoptosis, and cell cycle analysis, researchers can reliably characterize the in vitro efficacy of any pemetrexed formulation. The standardized protocols provided in this guide serve as a robust framework for generating accurate, reproducible, and mechanistically insightful data.

References

  • Drugs.com. (2024, July 19). How does pemetrexed work? Available at: [Link]

  • Wikipedia. (n.d.). Pemetrexed. Retrieved April 7, 2026, from [Link]

  • Chen, Y.-L., et al. (2021). Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Anticancer Research, 41(6), 2893–2902. Available at: [Link]

  • Dr.Oracle. (2025, November 29). What is the mechanism of action of pemetrexed? Available at: [Link]

  • Thapa, B., & Taza, F. (2024). Pemetrexed. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pemetrexed Disodium Hydrate? Available at: [Link]

  • Bruno, S., et al. (2018). Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase. Molecules, 23(11), 2997. Available at: [Link]

  • Gonzalez-Molejon, P., et al. (2012). Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells. Cell Death & Disease, 3(4), e300. Available at: [Link]

  • Li, Y., et al. (2022). Combining a CDK4/6 Inhibitor With Pemetrexed Inhibits Cell Proliferation and Metastasis in Human Lung Adenocarcinoma. Frontiers in Oncology, 12, 891392. Available at: [Link]

  • Winstanley, P. A., et al. (1993). In Vitro Activities of Novel Antifolate Drug Combinations against Plasmodium falciparum and Human Granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 37(9), 1847–1851. Available at: [Link]

  • Li, H., et al. (2019). Pemetrexed exerts anticancer effects by inducing G0/G1-phase cell cycle arrest and activating the NOXA/Mcl-1 axis in human esophageal squamous cell carcinoma cells. Oncology Letters, 17(3), 3237–3244. Available at: [Link]

  • Winstanley, P. A., et al. (1993). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 37(9), 1847-1851. Available at: [Link]

  • Galimberti, S., et al. (2014). Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. Investigational New Drugs, 32(4), 625-638. Available at: [Link]

  • Nelson, L., et al. (2023). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. European Journal of Hospital Pharmacy, 30(e1), e2-e9. Available at: [Link]

  • Rosowsky, A., et al. (2004). Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues. Journal of Medicinal Chemistry, 47(25), 6352-6360. Available at: [Link]

  • Lee, S., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. Pharmaceutics, 12(1), 54. Available at: [Link]

  • Rosowsky, A., et al. (2004). Synthesis and in Vitro Antifolate Activity of Rotationally Restricted Aminopterin and Methotrexate Analogues. Journal of Medicinal Chemistry, 47(25), 6352-6360. Available at: [Link]

  • Nelson, L., et al. (2023). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. European Journal of Hospital Pharmacy, 30(e1), e2-e9. Available at: [Link]

  • European Medicines Agency. (2004). Alimta, INN-pemetrexed. Available at: [Link]

  • Liv Hospital. (2026, February 24). pemetrexeddisodium. Available at: [Link]

  • Li, W., et al. (2018). Effect of pemetrexed on the efficacy, toxic reaction, and survival rate of patients with EGFR-TKI resistant moderate and advanced lung cancer. Pakistan Journal of Medical Sciences, 34(3), 672–676. Available at: [Link]

  • European Medicines Agency. (2016, May 26). Assessment report - Pemetrexed Fresenius Kabi. Available at: [Link]

  • Dundar, Y., et al. (2006). Pemetrexed disodium in combination with cisplatin versus other cytotoxic agents or supportive care for the treatment of malignant pleural mesothelioma. Cochrane Database of Systematic Reviews, (2), CD005233. Available at: [Link]

  • Vora, P., et al. (2024). Development of stable formulations of pemetrexed. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Bioavailability of Pemetrexed Salt Forms in Preclinical Models

Introduction: Beyond the Moiety - Why Salt Form Matters for Pemetrexed Pemetrexed is a cornerstone antifolate agent in oncology, primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Moiety - Why Salt Form Matters for Pemetrexed

Pemetrexed is a cornerstone antifolate agent in oncology, primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism relies on the inhibition of multiple folate-dependent enzymes crucial for nucleotide biosynthesis, thereby halting the replication of rapidly dividing cancer cells.[3][4] The parent molecule, pemetrexed diacid, has poor aqueous solubility. This fundamental challenge necessitates its formulation as a salt to enable effective pharmaceutical development, particularly for intravenous administration.

The most common and earliest approved form is pemetrexed disodium (Alimta®).[5] However, other salt forms, including pemetrexed ditromethamine and formulations starting from pemetrexed diacid or using diarginine, have since been developed.[6][7][8] For researchers in drug development, a critical question arises: Does the choice of salt form impact the bioavailability and, consequently, the therapeutic effect in preclinical models?

This guide provides an in-depth comparison of pemetrexed salt forms, moving beyond a simple listing of options. We will dissect the causality behind experimental choices, provide validated protocols for assessment, and explore how physicochemical properties of these salts dictate their in vivo performance. The central thesis is that while for standard intravenous (IV) administration the salt forms are generally considered bioequivalent once reconstituted, the choice of salt becomes paramount when developing novel formulations, especially those aimed at overcoming pemetrexed's inherently low oral bioavailability.[5][9]

Physicochemical Properties: The Foundation of Bioavailability

The journey of a drug to its target begins with its fundamental physical and chemical characteristics. The salt form directly influences properties like solubility and stability, which are prerequisites for absorption and distribution.[10][11]

Pemetrexed's solubility is notably pH-dependent.[6][7] The diacid is poorly soluble in water, but its solubility increases significantly at a pH above 8.0.[7] Salt formation with strong bases like sodium hydroxide (to form pemetrexed disodium) or organic bases like tromethamine creates compounds that are more readily soluble in aqueous solutions for injection.[5][12]

PropertyPemetrexed DisodiumPemetrexed DitromethaminePemetrexed DiacidPemetrexed Diarginine
Common Use Approved standard (Alimta®)[5]Generic formulations[6]Starting material for generic formulations[8]Formulation excipient[7]
Solubility Freely water-soluble[5]Water-soluble[6]Poorly soluble in water; requires alkaline pH for dissolution[7]Used to achieve a target pH of 8.3-9.0 in concentrate solutions[7]
Stability Lyophilized powder is stable; subject to oxidation and hydrolysis in solution[5]Developed as a stable lyophilized product[6]Stable as a solid; used to prepare final dosage forms[8]Used in stable concentrate solutions[7]

This table summarizes key physicochemical differences that influence formulation strategy.

The critical insight here is that for intravenous use, products manufactured from different salts (e.g., pemetrexed diacid or pemetrexed ditromethamine) are designed to result in a final solution for infusion that is pharmaceutically equivalent to the reference product made from pemetrexed disodium.[8] Regulatory bodies like the European Medicines Agency (EMA) consider these reconstituted solutions bioequivalent, as the active moiety—the pemetrexed anion—is identical.[7][8] Therefore, in preclinical studies using the IV route, significant differences in bioavailability between correctly formulated salt forms are not expected.

Preclinical Bioavailability: A Tale of Two Routes

Intravenous Administration: The Level Playing Field

As pemetrexed is administered intravenously in clinical practice, this route bypasses the absorption phase entirely, leading to 100% bioavailability by definition.[1] Preclinical pharmacokinetic (PK) studies in mice, rats, and dogs consistently show a profile of rapid distribution and elimination, primarily through renal excretion of the unchanged drug, regardless of the specific salt used in the formulation.[3] The key pharmacokinetic parameters are governed by the pemetrexed molecule itself, not the counter-ion it was paired with in the vial.

Oral Administration: The Real Formulation Challenge

Pemetrexed exhibits poor oral bioavailability, a significant hurdle for developing a more convenient, patient-friendly formulation.[9][13] This is where the choice of salt form and, more importantly, the overall formulation strategy, becomes a differentiating factor. Studies have shown that simply administering pemetrexed disodium orally results in minimal absorption.[5]

To overcome this, researchers have developed innovative formulations. One successful strategy involves creating an ion-pairing complex between pemetrexed and a permeation enhancer, such as Nα-deoxycholyl-l-lysyl-methylester (DCK).[13] In a mouse model, this formulation strategy led to a remarkable 70-fold increase in oral bioavailability compared to oral administration of pemetrexed alone.[13] Another study using a similar complex in rats demonstrated a 282% improvement in oral bioavailability .[14]

These studies underscore a crucial point: when comparing "salt forms" for oral delivery, one is truly comparing complex drug delivery systems. The salt is a component, but its interaction with enhancers, dispersants, and carriers is what ultimately dictates the bioavailability.[15]

Experimental Methodologies: A Self-Validating Approach

To accurately compare the bioavailability of different pemetrexed formulations in preclinical models, robust and validated experimental protocols are essential.

Protocol 1: Preclinical Pharmacokinetic Study

This protocol outlines a standard workflow for assessing the pharmacokinetic profile of a pemetrexed formulation in a rodent model.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) following administration of a pemetrexed formulation.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats, 200-250g)

  • Pemetrexed formulation

  • Vehicle control

  • Administration supplies (e.g., oral gavage needles, IV catheters)

  • Blood collection supplies (e.g., heparinized tubes, microcentrifuge)

  • Anesthetic (if required for blood collection)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous Group: Administer the pemetrexed formulation intravenously via a tail vein catheter at a specific dose (e.g., 10 mg/kg).[16] This group serves as the reference for determining absolute bioavailability.

    • Oral Group(s): Administer the test formulation(s) via oral gavage at a specific dose (e.g., 20 mg/kg).[14]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the retro-orbital plexus or a cannulated vessel at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[17][18]

  • Plasma Preparation: Immediately transfer blood into heparinized tubes. Centrifuge at 4°C (e.g., 10,000 rpm for 10 min) to separate the plasma.[19]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Causality: The choice of a crossover or parallel study design depends on the drug's half-life and potential for carryover effects. A fasted state is used to minimize variability in gastric emptying and food-drug interactions. The IV group is essential for calculating the fraction of the oral dose that reaches systemic circulation (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).

Diagram 1: Preclinical Pharmacokinetic Study Workflow

G cluster_animal_phase In-Life Phase cluster_lab_phase Ex-Vivo Phase cluster_data_phase Data Analysis Phase acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting dosing Dosing (IV / Oral) fasting->dosing sampling Serial Blood Sampling dosing->sampling centrifuge Plasma Separation (Centrifugation) sampling->centrifuge storage Sample Storage (-80°C) centrifuge->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_calc PK Parameter Calculation (AUC, Cmax, t1/2) analysis->pk_calc bioavailability Bioavailability Comparison pk_calc->bioavailability

Caption: Workflow for a preclinical pharmacokinetic study.

Protocol 2: Quantification of Pemetrexed in Plasma via LC-MS/MS

This protocol provides a validated method for accurately measuring pemetrexed concentrations in plasma, a critical step for any bioavailability study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[20][21][22]

Objective: To quantify pemetrexed concentrations in preclinical plasma samples.

Instrumentation & Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 analytical column.

  • Pemetrexed reference standard and a suitable internal standard (IS), such as [13C5]-Pemetrexed.[21]

  • Acetonitrile, Formic Acid (LC-MS grade).

  • Protein precipitation agent (e.g., acetonitrile).

Procedure:

  • Standard Curve & QC Preparation: Prepare a calibration curve (e.g., 0.5 - 5000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking known amounts of pemetrexed into blank control plasma.[22][23]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a suitable gradient to separate pemetrexed from endogenous plasma components.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for pemetrexed and the IS.

  • Data Analysis & Validation:

    • Quantify pemetrexed concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

    • The method must be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines to ensure data integrity.[19] The precision (%CV) and accuracy (%bias) of the QC samples should be within ±15%.[20][23]

Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples. An isotopically labeled internal standard is preferred as it co-elutes with the analyte and compensates for variations in sample processing and instrument response, ensuring the highest accuracy.[21] MRM provides exquisite selectivity, filtering out background noise and allowing for precise quantification even at very low concentrations.[20]

Diagram 2: Bioanalytical Workflow for Pemetrexed Quantification

G cluster_lcms LC-MS/MS System plasma Plasma Sample (Unknown, Standard, or QC) add_is Add Internal Standard & Protein Precipitation Agent plasma->add_is vortex Vortex to Mix add_is->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (Ionization & MRM Detection) hplc->ms data_analysis Data Processing (Peak Area Ratio vs. Conc.) ms->data_analysis

Sources

Validation

A Comparative Guide to the Characterization and Purity Validation of Pemetrexed L-Glutamic Acid Trisodium Salt Reference Standards

As a Senior Application Scientist specializing in analytical development, I frequently encounter challenges in the quality control of complex antifolate antineoplastic agents. Pemetrexed is a prime example. While the Act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical development, I frequently encounter challenges in the quality control of complex antifolate antineoplastic agents. Pemetrexed is a prime example. While the Active Pharmaceutical Ingredient (API) is typically formulated as Pemetrexed Disodium Heptahydrate, the synthesis and degradation pathways of this drug generate structurally similar, highly polar impurities[1].

One of the most critical process-related impurities is Pemetrexed L-Glutamic Acid (often designated in pharmacopeias as Impurity D), which is isolated and utilized as a Trisodium Salt reference standard[2]. This guide provides an objective, data-driven comparison between the API and this specific impurity reference standard, detailing the causality behind the analytical methodologies required to validate its purity and structural integrity.

Pharmacological Context & Structural Significance

Pemetrexed is a multi-targeted antifolate that disrupts folate-dependent metabolic processes essential for cell replication[3]. To understand why impurity profiling is so stringent, we must look at the drug's mechanism of action. Once inside the cell, pemetrexed is rapidly converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamates are the active species that potently inhibit three key enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[3].

Because the drug's efficacy relies on its glutamic acid tail, process impurities that feature altered or extended glutamic acid chains (such as Pemetrexed L-Glutamic Acid) can exhibit unpredictable pharmacodynamics or toxicity, making their rigorous quantification in the final API non-negotiable[2].

MOA Pem Pemetrexed Disodium / Trisodium FPGS Folylpolyglutamate Synthetase (FPGS) Pem->FPGS Intracellular Transport PemPoly Pemetrexed Polyglutamates FPGS->PemPoly Polyglutamation TS Thymidylate Synthase (TS) PemPoly->TS Ki = 1.3 nM DHFR Dihydrofolate Reductase (DHFR) PemPoly->DHFR Ki = 7.2 nM GARFT GARFT Enzyme PemPoly->GARFT Ki = 65 nM DNA Inhibition of DNA/RNA Synthesis TS->DNA DHFR->DNA GARFT->DNA

Caption: Mechanism of action of pemetrexed polyglutamates inhibiting TS, DHFR, and GARFT pathways.

Physicochemical Comparison: API vs. Impurity Standard

When developing analytical methods, you cannot treat the impurity reference standard exactly like the API. Pemetrexed L-Glutamic Acid Trisodium Salt possesses an additional glutamic acid moiety compared to the parent drug.

Causality Note: The addition of this moiety introduces another carboxylic acid group. To isolate this impurity as a stable, water-soluble solid for use as a reference standard, it must be neutralized with three sodium ions (forming a trisodium salt) rather than the two used for the API[2]. This fundamental structural difference drastically increases the compound's hygroscopicity, altering its thermal profile and requiring specialized handling[2].

Table 1: Physicochemical Property Comparison
ParameterPemetrexed Disodium Heptahydrate (API)Pemetrexed L-Glutamic Acid Trisodium Salt (Impurity D)
Primary Role Active Pharmaceutical Ingredient[3]Pharmacopeial Impurity Reference Standard[2]
Molecular Formula C₂₀H₁₉N₅Na₂O₆ · 7H₂O[1]C₂₅H₂₅N₆Na₃O₉[2]
Molecular Weight 599.53 g/mol (as heptahydrate)[1]622.47 g/mol (anhydrous basis)[2]
Salt Form DisodiumTrisodium
Hygroscopicity High (Forms stable heptahydrate)Extremely High (Requires inert atmosphere storage)[2]
Storage Temperature Controlled room temperature-20°C Freezer, under inert gas[2]

Analytical Characterization Workflow

A reference standard is only as useful as the data certifying it. To qualify Pemetrexed L-Glutamic Acid Trisodium Salt, we employ an orthogonal self-validating system. Chromatographic purity alone is insufficient; we must confirm the exact mass, the isotopic pattern, and the volatile content to establish a true mass-balance purity[1].

Workflow Sample Pemetrexed L-Glutamic Acid Trisodium Salt (Sample) HPLC RP-HPLC-UV (Chromatographic Purity) Sample->HPLC 1.0 mg/mL Injection LCMS LC-MS & NMR (Structural Identity) Sample->LCMS Isotopic Pattern Thermal TGA / DSC / Karl Fischer (Moisture & Thermal) Sample->Thermal Mass Loss Profile Cert Certified Reference Standard (CRS) HPLC->Cert >99.0% Purity LCMS->Cert Confirmed Mass Thermal->Cert Volatiles Quantified

Caption: Orthogonal analytical workflow for certifying pemetrexed impurity reference standards.

Experimental Methodologies: Purity Validation Protocols

To accurately quantify this impurity against the API, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be executed[4]. Below is the step-by-step methodology, highlighting the scientific causality behind the protocol design.

Step-by-Step RP-HPLC Protocol

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A by dissolving 1.45 g of ammonium formate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 ± 0.1 using dilute formic acid[5]. Mobile Phase B is 100% HPLC-grade Acetonitrile.

  • Causality Note: Both pemetrexed and its glutamic acid derivatives contain multiple ionizable carboxylate and amino groups. If the pH is not strictly maintained below the pKa of these carboxylate groups (typically around pH 4.0), the molecules will exist in varying states of ionization. This leads to severe peak tailing, band broadening, and irreproducible retention times on a hydrophobic C18 stationary phase[5].

Step 2: Standard and Sample Preparation

  • Action: Prepare a diluent of Water:Acetonitrile (90:10 v/v). Accurately weigh 10 mg of the Pemetrexed L-Glutamic Acid Trisodium Salt reference standard into a 100 mL volumetric flask and dilute to volume (0.1 mg/mL). Prepare the API sample solution at a target concentration of 1.0 mg/mL[6].

  • Causality Note: The impurity standard is prepared at 10% of the API concentration to allow for accurate Relative Response Factor (RRF) determination and to ensure the detector operates within its linear dynamic range for trace analysis[4].

Step 3: Chromatographic Execution

  • Action: Equip the HPLC with a C18 column (250 mm × 4.6 mm, 5 µm). Set the column oven to 30°C and the flow rate to 1.0 mL/min. Set the UV detector to 225 nm[1]. Inject 20 µL of the blank, standard, and sample solutions using a gradient elution profile (e.g., 5% to 30% Mobile Phase B over 25 minutes).

  • Causality Note: Detection at 225 nm is chosen because it represents an isosbestic point offering maximum UV absorptivity for the pyrrolo[2,3-d]pyrimidine chromophore shared by both the API and the impurity, ensuring maximum sensitivity (low LOD/LOQ)[1].

System Suitability and Validation Data

A self-validating protocol requires strict system suitability criteria before any sample data is accepted. The method must demonstrate high specificity, capable of resolving the API from Impurity D and other known degradants (such as Impurity B, a dimeric degradant)[7].

Table 2: HPLC Method Validation Parameters
Validation ParameterRegulatory Acceptance CriteriaTypical Experimental Result
System Suitability (Tailing) Tailing factor: 0.8 – 1.5[5]1.12
Specificity (Resolution) Rs > 1.5 between API and ImpurityRs = 2.8
Linearity (r²) ≥ 0.999 (LOQ to 120% of spec limit)[7]0.9998
Accuracy (% Recovery) 90.0% – 110.0% recovery[7]98.5% – 101.2%
Method Precision (%RSD) ≤ 5.0% for impurity peaks[7]1.4%
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD) and ≥ 10 (LOQ)[5]LOD: 0.02%, LOQ: 0.05%

By strictly adhering to this validated analytical framework, laboratories can ensure that their Pemetrexed L-Glutamic Acid Trisodium Salt reference standards are accurately characterized, thereby guaranteeing the safety and efficacy of the final Pemetrexed Disodium drug product.

Sources

Comparative

Synergistic Efficacy of Pemetrexed L-Glutamic Acid Trisodium Salt and Platinum-Based Therapeutics: A Comprehensive Comparison Guide

In the landscape of advanced non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, the combination of Pemetrexed L-Glutamic Acid Trisodium Salt and platinum-based alkylating agents (Cisplatin or Carbopla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, the combination of Pemetrexed L-Glutamic Acid Trisodium Salt and platinum-based alkylating agents (Cisplatin or Carboplatin) remains a gold-standard therapeutic regimen. This guide provides an objective, data-driven comparison of this combination against monotherapies, detailing the biochemical causality of their synergy and providing validated experimental protocols for researchers and drug development professionals.

The Biochemical Causality of Synergy

To understand why pemetrexed and platinum drugs exhibit profound synergy, one must analyze their complementary mechanisms of action at the molecular level.

Pemetrexed is a multi-targeted antifolate that acts as a false substrate, competitively inhibiting three critical enzymes in the folate-dependent metabolic pathway: thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) 1. The inhibition of TS, in particular, leads to a severe intracellular depletion of thymidine triphosphate (dTTP) and purine nucleotides.

Conversely, platinum-based drugs like Cisplatin and Carboplatin exert their cytotoxicity by covalently binding to purine bases, creating bulky intra-strand and inter-strand DNA cross-links. Typically, cells attempt to resolve these lesions via the Nucleotide Excision Repair (NER) pathway. However, the synergy emerges through a forced mechanistic failure: pemetrexed-induced nucleotide depletion starves the NER machinery of the dNTPs required to synthesize replacement DNA strands, rendering the platinum-induced DNA damage irreparable and forcing the cell into caspase-dependent apoptosis 2.

SynergyMechanism Pem Pemetrexed Enzymes Inhibits TS, DHFR, GARFT Pem->Enzymes Plat Platinum Drugs (Cisplatin/Carboplatin) DNA_Adducts DNA Cross-links & Adduct Formation Plat->DNA_Adducts Nuc_Depletion Nucleotide Depletion (dTTP, Purines) Enzymes->Nuc_Depletion Repair_Attempt Attempted Nucleotide Excision Repair (NER) DNA_Adducts->Repair_Attempt Impaired_Repair Impaired DNA Repair (Unrepaired Lesions) Nuc_Depletion->Impaired_Repair Prevents synthesis Repair_Attempt->Impaired_Repair Fails due to lack of dNTPs Apoptosis Caspase-Dependent Apoptosis Impaired_Repair->Apoptosis

Mechanistic synergy: Pemetrexed-induced nucleotide depletion prevents repair of platinum DNA adducts.

Comparative Quantitative Analysis

To objectively evaluate the performance of this combination, we rely on the Combination Index (CI) derived from the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Experimental data demonstrates that the combination drastically reduces the IC50 of both agents compared to monotherapy 3. Furthermore, schedule dependency is a critical variable; sequential administration often yields superior synergy compared to simultaneous exposure 4.

Table 1: In Vitro Efficacy and Combination Index (CI) Comparison
Cell Line ModelTreatment RegimenIC50 Value / CI StatusPharmacological Outcome
OCM1 (Melanoma) Pemetrexed Monotherapy21.04 μMBaseline Efficacy
OCM1 (Melanoma) Cisplatin Monotherapy37.87 μMBaseline Efficacy
OCM1 (Melanoma) Pemetrexed + Cisplatin1.77 – 4.84 μMHighly Synergistic (CI < 1)
A549 (NSCLC) Sequential: Pem (24h) → Cis (24h)CI < 1.0Synergistic
A549 (NSCLC) Simultaneous: Pem + Cis (24h)CI > 1.0Antagonistic / Suboptimal

Data synthesis indicates that pre-depleting nucleotide pools with pemetrexed prior to introducing platinum-induced DNA lesions maximizes cell death.

Experimental Protocol: Evaluating Schedule-Dependent Synergy

To ensure scientific integrity and reproducibility, the following in vitro protocol is designed as a self-validating system . By incorporating monotherapy baselines and constant-ratio combination designs, researchers can mathematically validate the synergistic causality using the median-effect equation.

Step-by-Step Methodology

Step 1: Cell Synchronization and Seeding

  • Action: Seed NSCLC cells (e.g., A549) at 5×103 cells/well in 96-well plates. Serum-starve for 12 hours to synchronize the cell cycle.

  • Causality: Pemetrexed is an S-phase specific agent. Synchronizing the cells ensures a uniform response to nucleotide depletion, preventing artificially skewed viability data caused by heterogeneous cell cycle distributions.

Step 2: Monotherapy Baseline Establishment (Internal Control)

  • Action: Treat independent cohorts with serial dilutions of Pemetrexed alone (0.1 μM to 100 μM) and Cisplatin alone (0.1 μM to 100 μM) for 48 hours.

  • Causality: Accurate individual IC50 values are mathematically required to establish the constant ratio for the Chou-Talalay combination analysis. Without precise monotherapy curves, CI values are invalid.

Step 3: Sequential Combination Treatment

  • Action: Based on the established IC50s, create a constant dose ratio (e.g., IC50_Pem : IC50_Cis). Treat cells with Pemetrexed for 24 hours. Wash the cells with PBS, then expose them to Cisplatin at the corresponding ratio doses for an additional 24 hours.

  • Causality: This sequential schedule validates the mechanistic hypothesis. Pemetrexed must first inhibit TS and DHFR to drain the intracellular dTTP pools. Only when the cell is in a state of "nucleotide starvation" should Cisplatin be introduced to induce DNA cross-links, ensuring the NER pathway fails.

Step 4: Viability Quantification and Isobologram Analysis

  • Action: Perform a CellTiter-Glo (ATP-based) or MTT assay to quantify cell viability. Input the fraction affected (Fa) data into CompuSyn software to generate CI values and an isobologram.

  • Causality: Measuring ATP provides a direct, linear proxy for metabolically active surviving cells, allowing for high-fidelity mathematical modeling of the drug interaction.

ExpWorkflow Seed 1. Cell Seeding & Synchronization Pem_Treat 2. Pemetrexed Treatment (24h) Seed->Pem_Treat Cis_Treat 3. Cisplatin Treatment (24h) Pem_Treat->Cis_Treat Deplete dNTPs first Assay 4. Viability Assay (ATP/MTT) Cis_Treat->Assay Analysis 5. Chou-Talalay CI Calculation Assay->Analysis

Sequential experimental workflow for evaluating Pemetrexed and Cisplatin synergy via Chou-Talalay.

Conclusion for Drug Development Professionals

For drug development professionals evaluating combination therapies, the Pemetrexed/Platinum axis serves as a foundational blueprint for rational drug design. The success of this combination relies entirely on the temporal manipulation of cellular metabolism and DNA repair mechanisms. Future pipeline developments (such as combining this backbone with immune checkpoint inhibitors) must account for the profound intracellular alterations—specifically TS suppression and nucleotide starvation—induced by pemetrexed to avoid antagonistic drug-drug interactions.

References

  • Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • c-FLIP and the NOXA/Mcl-1 axis participate in the synergistic effect of pemetrexed plus cisplatin in human choroidal melanoma cells Source: PubMed Central (PMC) URL:[Link]

  • Schedule-dependent interactions between pemetrexed and cisplatin in human carcinoma cell lines in vitro Source: PubMed URL:[Link]

  • Predictive Role of Repair Enzymes in the Efficacy of Cisplatin Combinations in Pancreatic and Lung Cancer Source: Anticancer Research URL:[Link]

Sources

Validation

Pemetrexed L-Glutamic Acid Trisodium Salt versus methotrexate in folate receptor targeting

Pemetrexed L-Glutamic Acid Trisodium Salt vs. Methotrexate: A Mechanistic and Experimental Guide to Folate Receptor Targeting Executive Summary & Pharmacological Divergence For decades, classical antifolates like Methotr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pemetrexed L-Glutamic Acid Trisodium Salt vs. Methotrexate: A Mechanistic and Experimental Guide to Folate Receptor Targeting

Executive Summary & Pharmacological Divergence

For decades, classical antifolates like Methotrexate (MTX) have served as foundational therapeutics in oncology and rheumatology. However, MTX’s near-exclusive reliance on the ubiquitously expressed Reduced Folate Carrier (RFC) for cellular entry makes it highly susceptible to tumor resistance via RFC downregulation.

Pemetrexed L-Glutamic Acid Trisodium Salt (PMX) represents a paradigm shift in drug design. As a multi-targeted antifolate, PMX structurally integrates a pyrrolo[2,3-d]pyrimidine scaffold, allowing it to efficiently exploit three distinct cellular entry pathways: RFC, the Proton-Coupled Folate Transporter (PCFT), and Folate Receptor alpha (FRα) (1)[1]. This guide unpacks the mechanistic superiority of PMX over MTX in FRα-targeted applications and provides robust, self-validating experimental frameworks for quantifying these differences.

Mechanistic Pathways: Intracellular Targeting & Polyglutamation

The clinical advantage of PMX in FRα-overexpressing microenvironments (such as ovarian and non-small cell lung cancers) is driven by its high receptor binding affinity and rapid intracellular activation.

  • Transporter Affinity : PMX binds FRα with an affinity (Kb ~1 nM) that rivals endogenous folic acid. In stark contrast, MTX, possessing a diaminopteridine ring, exhibits poor FRα affinity (Kb ~300 nM) and relies heavily on facilitative transport (2)[2].

  • Enzymatic Trapping : Once internalized via FRα-mediated endocytosis, PMX acts as an exceptional substrate for Folylpolyglutamate Synthetase (FPGS). The rapid formation of PMX-polyglutamates traps the drug intracellularly, shifting its primary inhibitory target to Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT). Conversely, MTX is polyglutamated much more slowly and primarily targets Dihydrofolate Reductase (DHFR) (1)[1].

Pathway PMX Pemetrexed (PMX) FR Folate Receptor α (High Affinity for PMX) PMX->FR RFC Reduced Folate Carrier (Primary MTX Route) PMX->RFC PCFT Proton-Coupled Folate Transporter (Low pH Active) PMX->PCFT MTX Methotrexate (MTX) MTX->FR Low Affinity MTX->RFC FPGS Folylpolyglutamate Synthetase (Rapid PMX Activation) FR->FPGS RFC->FPGS PCFT->FPGS TS Thymidylate Synthase (TS) Primary PMX Target FPGS->TS PMX-Polyglutamates DHFR DHFR Primary MTX Target FPGS->DHFR MTX-Polyglutamates

Cellular transport and intracellular targeting pathways of Pemetrexed vs. Methotrexate.

Quantitative Data Presentation

The following table synthesizes the binding kinetics and inhibitory concentrations across multiple transport systems, highlighting the versatile targeting profile of PMX compared to the rigid RFC-dependency of MTX.

ParameterPemetrexed L-Glutamic Acid Trisodium SaltMethotrexate
Primary Transporter(s) RFC, PCFT, FRαRFC
FRα Binding Affinity (IC50 / Kb) ~42 nM / ~1 nM~114–300 nM / ~300 nM
PCFT Affinity (Kt at pH 5.5) ~50 nM~1 μM
RFC Affinity (Kt at pH 7.4) ~1–2.5 μM~2–5 μM
Primary Intracellular Target Thymidylate Synthase (TS), GARFTDihydrofolate Reductase (DHFR)
Polyglutamation Efficiency Exceptionally High (Rapid)Moderate (Gradual)

(Data aggregated from 3[3] and 1[1])

Experimental Protocols: Validating Transport Mechanisms

To rigorously evaluate the differential uptake of these antifolates, researchers must design self-validating assays that isolate specific transport mechanisms.

Protocol 1: Quantifying FRα-Specific Affinity via Competitive Radioligand Assay

Causality & Design: To isolate FRα-mediated transport from PCFT and RFC, the assay buffer must be strictly maintained at pH 7.4 (silencing the low-pH active PCFT) and utilize a high-affinity radiotracer ([3H]-folic acid).

  • Cell Preparation : Seed FRα-overexpressing cells (e.g., IGROV-1 or KB) in folate-free RPMI 1640 medium for 48 hours to upregulate receptor expression and deplete endogenous folates.

  • Acid Wash (Self-Validation Step) : Wash cells briefly (2 minutes) with an acidic buffer (pH 3.0) to strip residual endogenous folates bound to surface FRα, followed by immediate neutralization with HEPES-buffered saline (pH 7.4). This ensures 100% of receptors are available for competitive binding, establishing a true baseline.

  • Tracer Incubation : Incubate cells at 4°C (to prevent endocytosis) with 20 nM [3H]-folic acid and varying concentrations (1 nM to 10 μM) of either PMX or MTX.

  • Lysis & Quantification : Wash cells three times with ice-cold PBS to remove unbound tracer. Lyse cells using 0.1 N NaOH and quantify bound radioactivity via liquid scintillation counting.

Workflow Step1 1. Cell Prep Folate-free media Step2 2. Acid Wash pH 3.0 to strip FRα Step1->Step2 Step3 3. Competitor Assay 3H-Folic Acid + PMX/MTX (Strict pH 7.4) Step2->Step3 Step4 4. Lysis Ice-cold PBS & NaOH Step3->Step4 Step5 5. Readout Scintillation Counting Step4->Step5

Self-validating workflow for quantifying FRα-specific competitive binding affinities.

Protocol 2: Cytotoxicity Profiling in RFC-Null Microenvironments

Causality & Design: Tumors frequently downregulate RFC to develop MTX resistance. Utilizing an RFC-null cell line (e.g., R5 HeLa) eliminates the confounding background of RFC influx, proving that PMX retains activity solely through alternative routes (FRα/PCFT) (4)[4].

  • Cell Culture : Maintain RFC-null R5 HeLa cells alongside wild-type HeLa controls.

  • Drug Exposure : Treat cells with serial dilutions of PMX or MTX. Critical Causality Step: Supplement media with physiological folates (25 nM 5-formyltetrahydrofolate) rather than supraphysiological folic acid to accurately mimic the human plasma environment and prevent artificial competitive inhibition at the receptor level.

  • Viability Readout : Assess cell viability at 72 hours using an ATP-luminescence assay. Expected Outcome: PMX will retain near wild-type efficacy in R5 cells due to its high affinity for PCFT/FRα, whereas MTX will exhibit massive (>100-fold) resistance, validating the structural superiority of PMX in bypassing RFC-mediated resistance.

References

  • Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. AACR Journals.[Link]

  • Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. PNAS.[Link]

  • Selective preservation of pemetrexed pharmacological activity in HeLa cells lacking the reduced folate carrier. SciSpace / Cancer Research.[Link]

Sources

Safety & Regulatory Compliance

Safety

Pemetrexed L-Glutamic Acid Trisodium Salt proper disposal procedures

Operational Guide: Pemetrexed L-Glutamic Acid Trisodium Salt Handling and Disposal As a Senior Application Scientist overseeing antineoplastic workflows, I frequently observe that laboratory safety failures rarely occur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Pemetrexed L-Glutamic Acid Trisodium Salt Handling and Disposal

As a Senior Application Scientist overseeing antineoplastic workflows, I frequently observe that laboratory safety failures rarely occur during the assay itself; they occur during the transitional phases of waste segregation and spill management. Pemetrexed L-Glutamic Acid Trisodium Salt (pemetrexed disodium) is a potent, multi-targeted antifolate agent. Because its mechanism of action directly disrupts folate-dependent metabolic processes essential for DNA and RNA synthesis, it is classified as a highly toxic, mutagenic, and teratogenic compound[1].

Proper disposal is not merely an administrative compliance task—it is a critical safeguard against genotoxic occupational exposure[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of pemetrexed waste, grounded in EPA, OSHA, and NIOSH guidelines[2][3].

Quantitative Hazard and Ecotoxicity Profile

Before initiating any disposal protocol, personnel must understand the physical and ecological thresholds of the compound. Pemetrexed is practically non-toxic to aquatic organisms but poses severe chronic health hazards to humans[1][4].

ParameterValue / ClassificationImplication for Disposal
GHS Health Hazards Mutagenicity (Cat 2), Repro. Tox (Cat 1A), STOT RE (Cat 1)[1]Requires strict containment; zero-tolerance for aerosolization.
Daphnia magna 48h EC50 509.5 mg/L[4]Low acute aquatic toxicity, but environmental discharge is prohibited.
Green algae 72h EC50 210 mg/L[4]Must not be disposed of via standard municipal sewer systems.
Biodegradation Half-life < 3.9 hours (at 1.5 g solids/L)[4]Rapidly degrades, but initial toxicity requires incineration.
Log Kow < 1[4]Highly water-soluble; wet-cleaning methods are highly effective.

Pemetrexed Waste Segregation Workflow

The primary regulatory mechanism for antineoplastic waste is segregation based on the volume of residual drug[3][5]. Commingling trace and bulk waste violates EPA/RCRA guidelines and exponentially increases disposal costs.

Pemetrexed_Disposal_Workflow Start Pemetrexed Waste Generation Trace Trace Waste (Empty vials, PPE) Start->Trace Bulk Bulk Waste (Unused drug, >3% vol) Start->Bulk Spill Spill Cleanup (Contaminated materials) Start->Spill TraceBin Yellow Trace Chemo Container Trace->TraceBin BulkBin Black RCRA Hazardous Container Bulk->BulkBin Spill->BulkBin Incineration Regulated Medical Waste Incineration TraceBin->Incineration Thermal Destruction RCRA Licensed Hazardous Waste Disposal BulkBin->RCRA EPA/RCRA Compliance

Figure 1: Decision tree for Pemetrexed waste segregation and disposal routing.

Self-Validating Disposal Protocols

Expertise & Experience Insight: Standard laboratory gloves are insufficient for antineoplastic handling. Pemetrexed can permeate standard latex or thin nitrile. Always use double-layered gloves tested to ASTM D6978 standards specifically for chemotherapy agents[6].

Protocol A: Routine Trace Waste Disposal Objective: Dispose of items with residual pemetrexed (less than 3% of total volume by weight), such as empty vials, syringes, and used PPE[3][5].

  • Preparation: Don double ASTM D6978-tested chemotherapy gloves and a closed-front disposable gown[4][6].

  • Segregation: Place all empty vials, used syringes (do not crush, clip, or recap needles), and IV bags directly into a rigid, puncture-proof Yellow Trace Chemotherapy Waste container[4][5].

    • Validation Check: Visually inspect the vial. If liquid or powder remains that exceeds minor residue, it must be diverted to Bulk Waste.

  • PPE Doffing: Remove the outer pair of gloves and the gown, placing them into the yellow trace waste container[5].

  • Final Containment: Seal the yellow container.

    • Causality: Trace waste is routed to regulated medical waste incineration. Incineration equipped with afterburners and scrubbers effectively destroys the mutagenic compounds, preventing environmental contamination[7].

Protocol B: Bulk and Expired Reagent Disposal Objective: Dispose of unused, expired, or heavily contaminated pemetrexed solutions and powders.

  • Containment: Keep the unused or expired pemetrexed in its original tightly sealed primary container[8]. Do not attempt to dilute or neutralize the active pharmaceutical ingredient (API) in the lab, as there is no universally accepted chemical deactivation method for all antineoplastics[5].

  • Secondary Packaging: Place the primary container inside a sealable, leak-proof plastic bag[4][8].

  • Disposal Routing: Deposit the sealed bag into a Black RCRA Hazardous Waste container[3][5].

    • Validation Check: Ensure the container is labeled with a compliant hazardous waste sticker detailing the contents ("Pemetrexed Disodium - Toxic/Mutagenic").

  • Transfer: Offer the waste to a licensed hazardous material disposal company for secure chemical landfill disposal or high-temperature incineration[4][7].

Protocol C: Emergency Spill Cleanup (The Wet-Method) Objective: Safely contain and remove accidental spills of pemetrexed lyophilized powder or reconstituted solution without generating airborne particulates. Causality: Pemetrexed powder is highly susceptible to aerosolization. Dry sweeping a spill introduces mutagenic dust into the ambient air, bypassing standard PPE. Wet-wiping leverages the compound's high water solubility (Log Kow < 1) to bind the powder to the matrix of the wipe[4].

  • Isolation: Immediately isolate the spill area. Advise personnel in the vicinity and alert Emergency Responders if the spill is large[4].

  • PPE Escalation: Don double chemotherapy gloves, a protective gown, chemical safety goggles, and a NIOSH-approved respirator (N95 or higher, or a HEPA-filtered respirator if powder is airborne)[7][9].

  • Wetting the Spill (For Powder): Gently dampen absorbent pads with water[4].

    • Validation Check: The pad should be saturated but not dripping. Gently place the pad over the powder. Do not spray water directly onto the powder, as the pressure will cause aerosolization.

  • Collection: Wipe from the outer edge of the spill toward the center. Place all used absorbent pads into a sealed plastic bag[8].

  • Decontamination: Wash the affected surface area down with large amounts of water and a laboratory-grade detergent[8].

    • Validation Check: Wipe the area with a dry pad. If any residue or color remains, repeat the wet-wash step.

  • Disposal: Treat all spill cleanup materials as Bulk Hazardous Waste. Place the sealed plastic bags into the Black RCRA container[3][7].

E-E-A-T Summary: Building a Culture of Trust

The integrity of a laboratory is measured by how it handles its most hazardous materials. By strictly adhering to these protocols, researchers ensure that pemetrexed's potent disruption of cellular replication is confined entirely to the experimental model, safeguarding both human health and the environment.

Sources

Handling

Operational Safety and PPE Framework for Handling Pemetrexed L-Glutamic Acid Trisodium Salt

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous, self-validating scientific system. Handling Pemetrexed L-Glutamic Acid Trisodium Salt requires a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous, self-validating scientific system. Handling Pemetrexed L-Glutamic Acid Trisodium Salt requires a deep understanding of its chemical behavior to effectively protect personnel. This guide provides the definitive, causality-driven protocols for the safe handling, compounding, and disposal of this potent active pharmaceutical ingredient (API).

Chemical Risk Profile & Causality of Hazards

Pemetrexed L-Glutamic Acid Trisodium Salt is a synthetic, multi-targeted antifolate antineoplastic agent. Mechanistically, it disrupts folate-dependent metabolic processes essential for cell replication by inhibiting three key enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1].

Because its fundamental mechanism targets DNA and RNA synthesis, any occupational exposure—whether dermal, inhalation, or ingestion—directly threatens rapidly dividing healthy cells in the handler. According to its Safety Data Sheet (SDS), pemetrexed is classified as a hazardous drug (HD) capable of causing skin irritation, suspected genetic defects, severe reproductive toxicity (teratogen), and specific target organ toxicity (blood) through prolonged exposure[2]. Consequently, all handling must strictly adhere to USP <800> guidelines to prevent trace systemic exposure[3].

Quantitative Safety & Environmental Parameters

To establish a self-validating safety environment, we must quantify our operational limits. The following table summarizes the critical environmental and PPE thresholds required for handling Pemetrexed.

ParameterSpecificationRationale / Causality
Glove Standard ASTM D6978Ensures rigorously tested resistance against cytotoxic permeation[3].
Glove Breakthrough > 240 minutesProvides a validated safety window for handling concentrated APIs[1].
Glove Replacement Every 30 minutesPreempts barrier failure from micro-tears and chemical degradation[4].
Gown Replacement Every 2–3 hoursPrevents strike-through contamination from trace drug accumulation[5].
Storage Temp 20°C to 25°CMaintains chemical stability; excursions permitted between 15°C–30°C[6].
Ventilation ≥ 30 ACPHRapidly dilutes and removes aerosolized particulates in sterile areas[6].
Large Spill Threshold > 5 mLDictates the immediate transition to full PAPR and isolation protocols[4].

Personal Protective Equipment (PPE) Architecture

Every piece of PPE serves a specific mechanistic purpose. Understanding why a material is chosen ensures compliance through logic rather than rote memorization.

  • Chemotherapy-Rated Gloves: Must be powder-free. Powder acts as an adsorbent vehicle that can trap hazardous drug particles and hold them against the skin if the barrier is breached[3]. Double-gloving is mandatory to create a continuous, overlapping seal with the gown[5].

  • Protective Gowns: Must be disposable, non-permeable, lint-free, feature closed cuffs, and have no seams. They must close in the back to eliminate frontal contamination pathways where spills are most likely to occur[4].

  • Respiratory Protection: A surgical N95 respirator is required during standard compounding to block aerosolized particulates. However, if there is a known risk of vapor exposure or when cleaning a large spill (>5 mL), a Powered Air-Purifying Respirator (PAPR) is mandatory[4].

  • Eye and Face Protection: Standard safety glasses are insufficient. Fit-tested goggles combined with a face shield are required when working outside a Biological Safety Cabinet (BSC) to provide a full range of protection against splashes[3].

Step-by-Step Operational Workflows

Protocol A: Donning PPE for Pemetrexed Handling This protocol ensures that the handler's exterior remains completely sterile and protected before entering the compounding zone.

  • Preparation: Remove all personal jewelry and wash hands thoroughly with soap and water[1].

  • Base Layer: Don two pairs of shoe covers and a disposable hair/beard cover before crossing the line of demarcation.

  • Inner Gloves: Don the first pair of ASTM D6978-compliant, powder-free chemotherapy gloves[3]. Visually inspect for micro-tears to validate barrier integrity.

  • Gown: Don the USP <800> compliant gown, ensuring it is securely tied in the back. Tuck the inner gloves under the gown cuffs[5].

  • Respirator & Eye Protection: Don a surgical N95 respirator (or PAPR if handling bulk powders outside a C-PEC) and fit-tested goggles[4].

  • Outer Gloves: Don the second pair of chemotherapy gloves, pulling the cuffs over the sleeves of the gown to seal the wrist junction[5].

Protocol B: Compounding and Handling

  • Containment: Perform all manipulations inside a Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI)[5].

  • Transfer Devices: Utilize Closed-System Drug-Transfer Devices (CSTDs) for all liquid transfers. This mechanically prevents the aerosolization of Pemetrexed during pressure equalization[5].

  • Active Monitoring: Replace outer gloves every 30 minutes, or immediately if a puncture is suspected[4].

Protocol C: Doffing and Trace Disposal Doffing is the highest-risk phase for secondary exposure. This protocol creates a self-validating containment loop.

  • Outer Gloves: Remove the outer gloves inside the C-PEC and dispose of them in a trace chemotherapy waste receptacle[3].

  • Gown & Inner Gloves: Step away from the C-PEC. Remove the gown by pulling it away from the body, rolling the contaminated outer surface inward. Field Insight: Remove the inner gloves simultaneously with the gown. This ensures your bare hands never touch the potentially contaminated exterior of the PPE.

  • Disposal: Place all PPE in a dedicated chemotherapy waste bin. Never reuse disposable PPE[4].

  • Hygiene: Wash hands immediately with soap and water[1].

Spill Management & Decontamination Pathway

For Pemetrexed spills exceeding 5 mL or involving bulk powder, standard PPE is insufficient. The following workflow must be executed immediately.

  • Isolate: Immediately restrict access to the area to prevent tracking the cytotoxic agent[4].

  • Elevate PPE: Don a PAPR, double chemotherapy gloves, a spill-rated impermeable gown, and shoe covers[4].

  • Contain: Gently cover the spill with absorbent pads. If dealing with Pemetrexed powder, dampen it slightly with water to prevent aerosolization before sweeping[1].

  • Deactivate & Decontaminate: Apply an oxidizing agent (e.g., sodium hypochlorite) to chemically deactivate the pemetrexed molecule. Field Insight: Always follow bleach application with sodium thiosulfate. This neutralizes the corrosive oxidative potential of the bleach, preventing microscopic pitting in stainless steel surfaces that could harbor future trace contamination[3].

  • Clean & Disinfect: Clean the area with a germicidal detergent, then disinfect with sterile 70% Isopropyl Alcohol (IPA)[5].

  • Dispose: Collect all cleanup materials in a sealed, puncture-proof container labeled as Bulk Hazardous Waste and dispose of according to EPA regulations[4].

PemetrexedSpill Spill Large Pemetrexed Spill (> 5 mL or Bulk Powder) Isolate Isolate Area & Restrict Access Spill->Isolate PPE Don Spill Kit PPE (PAPR, Double Gloves, Gown) Isolate->PPE Contain Contain Spill (Absorbent Pads / Dampen Powder) PPE->Contain Decontaminate Deactivate & Decontaminate (Oxidizing Agent) Contain->Decontaminate Clean Clean & Disinfect (Detergent + 70% IPA) Decontaminate->Clean Dispose Dispose as Bulk Hazardous Waste Clean->Dispose

Pemetrexed Bulk Spill Response and Decontamination Pathway

Sources

© Copyright 2026 BenchChem. All Rights Reserved.